molecular formula C10H10ClNO3 B1519615 Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride CAS No. 383677-67-6

Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Cat. No.: B1519615
CAS No.: 383677-67-6
M. Wt: 227.64 g/mol
InChI Key: COGPHTXDHIIUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGPHTXDHIIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis pathways for Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. The benzofuran scaffold is a prevalent motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 5-amino-1-benzofuran-2-carboxylate core is a crucial intermediate in the synthesis of more complex molecules, such as the antidepressant Vilazodone.[3]

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for this compound. As a senior application scientist, the following narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a reproducible and scalable process for research and development professionals.

Part 1: Strategic Retrosynthetic Analysis

A logical synthetic strategy begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The target, a hydrochloride salt, is directly accessible from its free-base form, Methyl 5-amino-1-benzofuran-2-carboxylate. The primary amine at the C5 position is most strategically installed via the reduction of a nitro group, a reliable and high-yielding transformation. This points to Methyl 5-nitro-1-benzofuran-2-carboxylate as the pivotal intermediate. The benzofuran core of this intermediate can be efficiently constructed from a commercially available substituted phenol, 2-hydroxy-5-nitrobenzaldehyde, through a cyclocondensation reaction that forms the furan ring.

G Target Methyl 5-amino-1-benzofuran-2-carboxylate HCl FreeBase Methyl 5-amino-1-benzofuran-2-carboxylate Target->FreeBase Salt Formation NitroIntermediate Methyl 5-nitro-1-benzofuran-2-carboxylate FreeBase->NitroIntermediate Nitro Reduction StartingMaterial 2-Hydroxy-5-nitrobenzaldehyde NitroIntermediate->StartingMaterial Benzofuran Ring Formation C2_Synthon Methyl Bromoacetate / Diethyl Bromomalonate NitroIntermediate->C2_Synthon Benzofuran Ring Formation

Caption: Retrosynthetic pathway for the target compound.

Part 2: Synthesis of Key Intermediate: Methyl 5-nitro-1-benzofuran-2-carboxylate

The construction of the benzofuran ring system is the cornerstone of this synthesis. A common and effective method involves the reaction of a salicylaldehyde derivative with an α-haloacetate, followed by an intramolecular cyclization.[4][5]

Reaction Principle

This transformation proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde with methyl bromoacetate to form an ether intermediate. Subsequent intramolecular aldol-type condensation, driven by a base, leads to the formation of the furan ring. The aldehyde group reacts with the α-carbon of the acetate moiety, and subsequent dehydration yields the stable aromatic benzofuran ring.

Detailed Experimental Protocol
  • Reagent Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.) as the base.

  • Alkylation: Add methyl bromoacetate (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product, Methyl 5-nitro-1-benzofuran-2-carboxylate, will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a solvent system such as ethanol or ethyl acetate/hexane to yield a pure crystalline solid.[5]

Expertise & Causality
  • Choice of Base: Anhydrous potassium carbonate is a preferred base as it is strong enough to deprotonate the phenol but generally not strong enough to promote significant hydrolysis of the methyl ester, ensuring a clean reaction.

  • Solvent Selection: DMF is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction due to its polar aprotic nature.

  • Temperature Control: The reaction is heated to ensure a reasonable reaction rate for both the alkylation and the subsequent cyclization. However, excessive heat should be avoided to minimize potential side reactions, such as ester hydrolysis or decomposition.

G cluster_0 Step 1: Synthesis of Nitro-Intermediate Start_Mat 2-Hydroxy-5-nitrobenzaldehyde Reagents + Methyl Bromoacetate (K₂CO₃, DMF) Start_Mat->Reagents Product Methyl 5-nitro-1-benzofuran-2-carboxylate Reagents->Product

Caption: Synthesis of the key nitro-intermediate.

Part 3: Selective Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group is a critical step. The chosen reduction method must be selective, leaving the ester functional group and the benzofuran ring intact. While catalytic hydrogenation is an option, a common and highly effective laboratory-scale method is the use of tin(II) chloride (SnCl₂) in an acidic medium.[6]

Reaction Principle

Tin(II) chloride is a mild reducing agent that, in the presence of a proton source like concentrated hydrochloric acid, selectively reduces aromatic nitro groups to primary amines. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.

Detailed Experimental Protocol
  • Reagent Setup: Suspend Methyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) dropwise to the suspension at 0-5 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9). This will precipitate tin salts as tin hydroxides.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 5-amino-1-benzofuran-2-carboxylate as the free base.

Data Summary: Comparison of Reduction Methods
MethodReagentsProsCons
Tin(II) Chloride SnCl₂·2H₂O, HClHigh selectivity, reliable for lab scale, tolerant of many functional groups.Generates stoichiometric tin waste, requires careful work-up.
Catalytic Hydrogenation H₂, Pd/C"Green" method (byproduct is water), excellent for large scale, high yield.Requires specialized pressure equipment, potential for ring reduction under harsh conditions.[6]
Iron in Acetic Acid Fe, CH₃COOHInexpensive, environmentally benign metal.Can require longer reaction times, work-up can be challenging.

Part 4: Final Step - Formation of the Hydrochloride Salt

The final step is the conversion of the purified amine (free base) into its hydrochloride salt. This increases the compound's stability and water solubility, which is often desirable for pharmaceutical applications and storage.

Reaction Principle

This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the 5-amino group accepts a proton from hydrogen chloride, forming an ammonium salt.

Detailed Experimental Protocol
  • Dissolution: Dissolve the purified Methyl 5-amino-1-benzofuran-2-carboxylate in a minimal amount of an anhydrous solvent in which the free base is soluble but the hydrochloride salt is not, such as diethyl ether or ethyl acetate. Methanol can also be used.[7]

  • Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or a saturated solution of HCl gas in the chosen solvent) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any residual impurities and dry under vacuum to yield the final product, this compound.

Overall Synthesis Workflow

The complete synthetic pathway is a robust three-step process, transforming a simple phenolic aldehyde into a valuable heterocyclic intermediate.

G A 2-Hydroxy-5-nitrobenzaldehyde B Methyl 5-nitro-1-benzofuran-2-carboxylate A->B  Step 1: Cyclocondensation   C Methyl 5-amino-1-benzofuran-2-carboxylate B->C  Step 2: Nitro Reduction   D Methyl 5-amino-1-benzofuran-2-carboxylate HCl C->D  Step 3: Salt Formation  

Caption: Three-step workflow for the target synthesis.

Conclusion

The synthesis of this compound presented herein is an efficient and reliable route that utilizes well-established chemical transformations. By starting with 2-hydroxy-5-nitrobenzaldehyde, the benzofuran core is constructed via a base-mediated cyclocondensation. Subsequent selective reduction of the nitro group followed by a straightforward acid-base reaction yields the final target compound. The protocols and scientific rationale provided in this guide offer researchers and drug development professionals a solid foundation for the successful synthesis and potential scale-up of this important chemical intermediate.

References

Spectroscopic Characterization of Methyl 5-amino-1-benzofuran-2-carboxylate HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride (HCl), a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific salt, this document serves as a foundational resource, offering expertly predicted and interpreted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition are detailed, and the rationale behind predicted spectral features is thoroughly explained, grounded in established principles of spectroscopic analysis for benzofuran derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction

Methyl 5-amino-1-benzofuran-2-carboxylate, as its hydrochloride salt, is a member of the benzofuran family of heterocyclic compounds. Benzofurans are recognized for their wide range of biological activities and are integral to many pharmacologically active compounds.[1][2] Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities, and spectroscopic techniques are the cornerstone of this process.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output.

Caption: Structure of Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the amine hydrochloride salt, a deuterated polar aprotic solvent like DMSO-d₆ is the solvent of choice, as it will allow for the observation of the exchangeable ammonium protons.[3]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of Methyl 5-amino-1-benzofuran-2-carboxylate HCl in 0.6 mL of DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire data with a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • Obtain a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire several thousand scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm and δ 39.52 ppm, respectively).

Predicted ¹H NMR Data

The protonated amino group (-NH₃⁺) significantly influences the electron density of the aromatic ring, causing downfield shifts of the adjacent protons compared to the free amine.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.4 - 7.6s-1H
H-4~7.8 - 8.0dJ ≈ 9.01H
H-6~7.5 - 7.7ddJ ≈ 9.0, 2.21H
H-7~7.9 - 8.1dJ ≈ 2.21H
-OCH₃~3.9 - 4.0s-3H
-NH₃⁺~9.0 - 11.0br s-3H

Interpretation:

  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will exhibit a characteristic splitting pattern. H-4 is expected to be a doublet due to ortho-coupling with H-6 (³J ≈ 9.0 Hz).[4] H-7 will appear as a doublet due to meta-coupling with H-6 (⁴J ≈ 2.2 Hz). H-6 will consequently be a doublet of doublets, showing both ortho and meta couplings.[4] The electron-withdrawing effect of the ammonium group will deshield these protons, shifting them downfield.

  • Furan Proton (H-3): The proton at the C-3 position of the furan ring typically appears as a singlet in 2-substituted benzofurans and is expected in the range of 7.4-7.6 ppm.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around 3.9-4.0 ppm.

  • Ammonium Protons (-NH₃⁺): The protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet at a significantly downfield chemical shift (9.0-11.0 ppm).[3] Its broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O (ester)~158 - 162
C-2~145 - 148
C-7a~154 - 156
C-3a~128 - 132
C-5~135 - 138
C-4~118 - 121
C-6~115 - 118
C-7~112 - 115
C-3~105 - 108
-OCH₃~52 - 54

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield.

  • Aromatic & Furan Carbons: The spectrum will show nine distinct signals for the benzofuran core. The carbons directly attached to oxygen (C-2, C-7a) will be significantly downfield. The carbon bearing the ammonium group (C-5) will also be downfield shifted. Online prediction tools can provide more precise estimates.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR
  • Sample Preparation: Prepare a KBr pellet by mixing ~1-2 mg of the compound with ~100-150 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the spectrum in terms of percent transmittance.

Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3100 - 3000Aromatic C-HStretchMedium
3000 - 2500-NH₃⁺StretchStrong, Broad
~1720 - 1735C=O (ester)StretchStrong, Sharp
~1620, ~1580, ~1500C=CAromatic Ring StretchMedium-Strong
~1250 - 1300C-O (ester)StretchStrong
~1100 - 1200C-O-C (furan)Asymmetric StretchStrong

Interpretation:

  • -NH₃⁺ Stretch: The most prominent feature will be a very broad and strong absorption band in the 3000-2500 cm⁻¹ region, characteristic of an ammonium salt.[7]

  • C=O Stretch: A strong, sharp absorption band is expected around 1720-1735 cm⁻¹ for the ester carbonyl group.

  • Aromatic Region: Aromatic C=C stretching vibrations will appear as a series of bands between 1620 cm⁻¹ and 1450 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.[8]

  • C-O Stretches: Strong bands corresponding to the ester C-O and the furan C-O-C ether linkages will be present in the fingerprint region (1300-1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS): For structural elucidation, perform a product ion scan on the isolated molecular ion to observe its fragmentation pattern.

Predicted MS Data

The mass spectrum will be acquired in positive ion mode. The observed ion will correspond to the protonated free base (the cation of the salt), [M+H]⁺, where M is the free base Methyl 5-amino-1-benzofuran-2-carboxylate.

  • Molecular Formula (Free Base): C₁₀H₉NO₃

  • Exact Mass (Free Base): 191.0582 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 191.0582

The primary ion observed in the full scan MS will be the molecular ion of the free base at m/z 191 .

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the m/z 191 ion would likely reveal key structural fragments. The fragmentation of benzofurans often involves cleavage of the ester group and the furan ring.[1][9]

fragmentation parent [M]⁺ m/z = 191 frag1 m/z = 160 parent->frag1 - OCH₃ frag2 m/z = 132 frag1->frag2 - CO frag3 m/z = 104 frag2->frag3 - CO

Caption: A plausible fragmentation pathway for the molecular ion of Methyl 5-amino-1-benzofuran-2-carboxylate.

Interpretation:

  • Loss of a Methoxy Radical (m/z 160): A common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a strong acylium ion peak at m/z 160.[10]

  • Sequential Loss of Carbon Monoxide (m/z 132 and m/z 104): The resulting acylium ion can then undergo sequential losses of carbon monoxide (CO, 28 Da), a characteristic fragmentation for furan and benzofuran ring systems, to produce fragments at m/z 132 and subsequently m/z 104.[11]

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of Methyl 5-amino-1-benzofuran-2-carboxylate HCl. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust baseline for researchers working with this compound and its analogs. The provided methodologies represent standard, best-practice approaches for acquiring high-quality spectroscopic data. By synthesizing information from foundational principles and data on related structures, this guide serves as an authoritative resource for the structural elucidation of novel benzofuran derivatives.

References

An In-depth Technical Guide to Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the benzofuran scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The benzofuran core is present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The introduction of an amino group at the 5-position and a methyl carboxylate at the 2-position of the benzofuran ring system provides key functionalities for further chemical modification and targeted drug design. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its solubility, stability, and suitability for various chemical transformations and biological assays.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 383677-67-6N/A
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [1]
Appearance Expected to be a solidN/A
Melting Point 180-183 °C (for the free base, Methyl 5-amino-1-benzofuran-2-carboxylate)[2]
Solubility The hydrochloride salt is expected to have improved aqueous solubility compared to the free base.[3]

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with the construction of the benzofuran ring, followed by functional group manipulations to introduce the amino and ester moieties, and finally, conversion to the hydrochloride salt. A common and effective strategy involves the nitration of a suitable benzofuran precursor, followed by the reduction of the nitro group to an amine.

Diagram of the Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrochloride Salt Formation A Methyl 1-benzofuran-2-carboxylate B Methyl 5-nitro-1-benzofuran-2-carboxylate A->B HNO₃ / H₂SO₄ C Methyl 5-amino-1-benzofuran-2-carboxylate B->C SnCl₂·2H₂O / EtOH or FeCl₂ / NaBH₄ D This compound C->D HCl in organic solvent

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-nitro-1-benzofuran-2-carboxylate

The nitration of the benzofuran ring at the 5-position is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid.

  • Materials: Methyl 1-benzofuran-2-carboxylate, Nitric acid (65%), Sulfuric acid (98%), Dichloromethane, Sodium bicarbonate solution, Anhydrous sodium sulfate, Methanol.

  • Procedure:

    • Dissolve Methyl 1-benzofuran-2-carboxylate in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from methanol to yield Methyl 5-nitro-1-benzofuran-2-carboxylate as a solid.

Step 2: Synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate

The reduction of the nitro group to a primary amine is a key transformation. Several reducing agents can be employed, with stannous chloride (SnCl₂) in ethanol or a combination of iron(II) chloride (FeCl₂) and sodium borohydride (NaBH₄) being effective methods.

  • Materials: Methyl 5-nitro-1-benzofuran-2-carboxylate, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, or Iron(II) chloride (FeCl₂) and Sodium borohydride (NaBH₄), Ethyl acetate, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure (using SnCl₂):

    • To a solution of Methyl 5-nitro-1-benzofuran-2-carboxylate in ethanol, add an excess of stannous chloride dihydrate.

    • Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After completion, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude Methyl 5-amino-1-benzofuran-2-carboxylate can be purified by column chromatography on silica gel.

Step 3: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and aqueous solubility.

  • Materials: Methyl 5-amino-1-benzofuran-2-carboxylate, Hydrochloric acid solution in a suitable organic solvent (e.g., diethyl ether or isopropanol), Diethyl ether.

  • Procedure:

    • Dissolve the purified Methyl 5-amino-1-benzofuran-2-carboxylate in a minimal amount of a suitable solvent like diethyl ether or a mixture of methanol and diethyl ether.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Continue stirring for a short period to ensure complete precipitation.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: The protons on the benzofuran ring system will appear in the aromatic region (typically δ 6.5-8.0 ppm). The amino group at the 5-position will cause an upfield shift of the adjacent protons (H-4 and H-6) due to its electron-donating nature.

  • Furan Ring Proton: The proton on the furan ring (H-3) is expected to appear as a singlet.

  • Methyl Ester Protons: The methyl group of the ester will be a sharp singlet, typically around δ 3.8-3.9 ppm.

  • Amino Protons: The protons of the amino group will likely appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent. In the hydrochloride salt, the ammonium proton (-NH₃⁺) will be present.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbon: The ester carbonyl carbon will be observed in the downfield region of the spectrum (typically δ 160-170 ppm).

  • Aromatic and Furan Carbons: The carbons of the benzofuran ring system will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C-5) will be shifted upfield.

  • Methyl Ester Carbon: The carbon of the methyl group will appear in the upfield region (around δ 52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Spectral Features (KBr Pellet):

  • N-H Stretching: The amino group of the free base will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. In the hydrochloride salt, the N-H stretching of the ammonium ion (-NH₃⁺) will appear as a broad band in the 2500-3200 cm⁻¹ region.

  • C=O Stretching: A strong absorption band corresponding to the ester carbonyl group is expected around 1710-1730 cm⁻¹.

  • C=C and C-O Stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the furan ring and the ester group will appear in the 1000-1300 cm⁻¹ region.

  • N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents, particularly in the field of central nervous system (CNS) disorders.

Diagram of Potential Drug Discovery Workflow

Drug_Discovery_Workflow A Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride B Chemical Modification (e.g., Amide Coupling, Alkylation) A->B C Library of Novel Benzofuran Derivatives B->C D High-Throughput Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: Workflow for the development of new drugs from the title compound.

Key Intermediate in the Synthesis of Vilazodone:

One of the most significant applications of the ethyl ester analog of this compound, Ethyl 5-amino-1-benzofuran-2-carboxylate, is its use as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[4] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist, used for the treatment of major depressive disorder. The 5-aminobenzofuran moiety is crucial for the pharmacological activity of Vilazodone.

Scaffold for CNS-Active Compounds:

Derivatives of 5-aminobenzofuran have shown promise in the treatment of various CNS injuries and ischemic conditions.[5] These compounds have been investigated for their ability to inhibit lipid peroxidation and modulate dopamine release, suggesting their potential as neuroprotective agents.[5] The amino group at the 5-position provides a convenient handle for the introduction of various substituents to explore structure-activity relationships and optimize pharmacological properties for specific CNS targets.

Building Block for Novel Heterocyclic Systems:

The primary amine and the ester functionalities of this compound allow for a wide range of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility enables the creation of diverse libraries of novel compounds for screening against a wide range of biological targets.

Conclusion

This compound is a compound of considerable synthetic and medicinal importance. Its straightforward synthesis from readily available starting materials, coupled with the versatility of its functional groups, makes it an attractive building block for the generation of diverse chemical libraries. The established role of its ethyl ester analog in the synthesis of the antidepressant Vilazodone underscores the therapeutic potential of the 5-aminobenzofuran scaffold. Further exploration of the chemical space around this core structure holds significant promise for the discovery of novel drug candidates for the treatment of CNS disorders and other diseases. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors.

References

molecular weight and formula of Methyl 5-amino-1-benzofuran-2-carboxylate HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-amino-1-benzofuran-2-carboxylate HCl for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride, a key intermediate in synthetic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical Properties

Methyl 5-amino-1-benzofuran-2-carboxylate HCl is a heterocyclic building block whose utility stems from its bifunctional nature: a nucleophilic aromatic amine and a versatile methyl ester on a rigid benzofuran scaffold. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

The compound's structure is foundational to its chemical reactivity. The benzofuran core provides a planar, aromatic system. The amino group at the C5 position is a key site for derivatization, enabling reactions such as acylation, alkylation, and diazotization. The methyl carboxylate at the C2 position is susceptible to hydrolysis or amidation, allowing for the introduction of diverse functional groups.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Molecular Formula C₁₀H₁₀ClNO₃ [1][2]
Molecular Weight 227.64 g/mol [2]
CAS Number 383677-67-6 [2][3]
Synonyms Methyl 5-aminobenzofuran-2-carboxylate hydrochloride [2]
Parent Compound (Free Base) Methyl 5-amino-1-benzofuran-2-carboxylate [4]
Parent CAS 1646-29-3 [4]
Parent MW 191.18 g/mol [4]
Typical Appearance Solid

| Recommended Storage | Inert atmosphere, 2-8°C |[2] |

Retrosynthetic Analysis and Recommended Synthesis Protocol

The synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate HCl is a multi-step process that leverages fundamental organic transformations. A common and reliable strategy begins with a substituted salicylaldehyde, proceeds through nitration and cyclization, followed by reduction and salt formation. This approach offers high yields and purities by introducing the key functional groups in a logical sequence.

Conceptual Synthesis Workflow

The following diagram outlines the strategic workflow for synthesizing the target compound, starting from 5-nitrosalicylaldehyde.

G A 5-Nitrosalicylaldehyde B Methyl 2-bromo-3-(2-hydroxy-5-nitrophenyl)acrylate A->B Reaction with Dimethyl bromomalonate C Methyl 5-nitro-1-benzofuran-2-carboxylate B->C Intramolecular Cyclization (e.g., K2CO3) D Methyl 5-amino-1-benzofuran-2-carboxylate (Free Base) C->D Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) E Methyl 5-amino-1-benzofuran-2-carboxylate HCl (Target Compound) D->E Salt Formation (HCl in Ether/MeOH)

Caption: Proposed synthetic pathway for Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-nitro-1-benzofuran-2-carboxylate This step is analogous to established methods for benzofuran synthesis[5].

  • Reagents & Setup: To a stirring suspension of 5-nitrosalicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr, 0.1 eq) in toluene, add dimethyl bromomalonate (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap to remove water for 18-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the dimethyl bromomalonate. The subsequent intramolecular condensation and elimination form the furan ring.

  • Workup & Purification: Cool the reaction mixture, concentrate it under reduced pressure, and partition the residue between dichloromethane (DCM) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure nitro-benzofuran intermediate.

Step 2: Reduction to Methyl 5-amino-1-benzofuran-2-carboxylate (Free Base)

  • Reagents & Setup: Dissolve the Methyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq) in a suitable solvent like ethyl acetate or methanol.

  • Reaction: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated HCl at elevated temperatures, or catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

    • Trustworthiness: Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier workup, avoiding tin-based waste products. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. If using SnCl₂, quench the reaction carefully with a saturated sodium bicarbonate solution until the pH is basic, then extract the product with ethyl acetate. Dry the combined organic extracts and concentrate to yield the free base amine.

Step 3: Formation of the Hydrochloride Salt

  • Reagents & Setup: Dissolve the crude Methyl 5-amino-1-benzofuran-2-carboxylate free base in a minimal amount of anhydrous methanol or diethyl ether.

  • Reaction: While stirring, slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain Methyl 5-amino-1-benzofuran-2-carboxylate HCl as a stable solid.

Analytical Characterization for Structure Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, creating a self-validating dataset.

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR Aromatic protons on the benzofuran ring system, a singlet for the ester methyl group, and a broad singlet for the amine protons (which may exchange with D₂O). The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).
¹³C NMR Resonances corresponding to the carbonyl carbon of the ester, aromatic carbons of the benzofuran core, and the methyl carbon of the ester.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 192.06.

| FT-IR (ATR) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching (ether and ester), and aromatic C=C stretching. |

Standard Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the salt and allows for the observation of exchangeable amine and ammonium protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Utility in Medicinal Chemistry and Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds[6][7]. Methyl 5-amino-1-benzofuran-2-carboxylate HCl serves as a versatile starting material for accessing more complex molecular architectures. Its strategic placement of functional groups allows for systematic library synthesis and structure-activity relationship (SAR) studies.

Application Workflow

G cluster_0 Core Building Block A Methyl 5-amino-1-benzofuran-2-carboxylate HCl B Amide Derivatives (via Acylation of Amine) A->B R-COCl, Base C Substituted Amines (via Alkylation/Reductive Amination) A->C R-CHO, Na(OAc)3BH D Benzofuran-2-carboxamides (via Ester Amidation) A->D R-NH2, Heat or Lewis Acid E Pim-1 Kinase Inhibitors B->E F Vilazodone Precursors D->F

Caption: Derivatization pathways from the core building block to advanced intermediates.

  • Synthesis of Kinase Inhibitors: The amino group can be acylated or coupled with various fragments to generate libraries for screening. Benzofuran-2-carboxylic acids, accessible from this ester, have been identified as potent inhibitors of Pim-1 kinase, a target in oncology[8].

  • Precursors for Serotonergic Agents: The ethyl ester analog, ethyl 5-aminobenzofuran-2-carboxylate, is a documented starting material for synthesizing piperazinyl-benzofuran derivatives, which are key intermediates for drugs like vilazodone, used to treat major depressive disorder[9]. The methyl ester serves the same role, providing an alternative route with slightly different reaction kinetics.

  • Neuroprotective Compounds: The core benzofuran structure is also found in molecules designed as ROCK inhibitors with potential applications in neurodegenerative diseases like Parkinson's[10].

Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as an acute oral toxicant and may cause skin, eye, and respiratory irritation[2].

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling. Work in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation from moisture and air oxidation[2].

References

A Researcher's Guide to Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a key building block in the synthesis of a variety of biologically active molecules. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of this versatile compound, from identifying reliable commercial suppliers to detailing its synthesis, purification, and analytical characterization, empowering researchers to confidently incorporate it into their drug discovery and development workflows.

Sourcing and Supplier Evaluation: A Critical First Step

Procuring high-quality starting materials is paramount to the success of any research endeavor. The following table provides a non-exhaustive list of commercial suppliers for this compound and its related free base or ethyl ester analogs. Researchers are encouraged to request certificates of analysis (CoA) and safety data sheets (SDS) from suppliers to ensure the material meets their specific requirements.

SupplierProduct NameCAS NumberNotes
--INVALID-LINK--This compound383677-67-6Offers the hydrochloride salt.
--INVALID-LINK--This compoundNot specifiedLists the hydrochloride salt.
--INVALID-LINK--5-Amino-1-benzofuran-2-carboxylic acid hydrochlorideNot specifiedOffers the carboxylic acid hydrochloride, a related precursor. Note: They state they do not collect analytical data for this specific product and it is sold "as-is".[4]
--INVALID-LINK--Methyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylateNot specifiedOffers a derivative, indicating capabilities in benzofuran chemistry.
--INVALID-LINK--5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER1646-29-3Lists the free base and various suppliers.
--INVALID-LINK--Ethyl 5-amino-1-benzofuran-2- carboxylate174775-48-5Offers the ethyl ester, a closely related analog.[5]
--INVALID-LINK--Ethyl 5-amino-1-benzofuran-2-carboxylate174775-48-5Provides the ethyl ester as a reference standard.[6]
--INVALID-LINK--Ethyl 5-aminobenzofuran-2-carboxylate174775-48-5Supplies the ethyl ester with stated purity of ≥ 98% by HPLC.[7]

Supplier Evaluation Workflow:

A systematic approach to supplier qualification is crucial. The following workflow outlines key considerations:

SupplierEvaluation Start Identify Potential Suppliers RequestDocs Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) Start->RequestDocs ReviewCoA Review CoA for Purity, Impurity Profile, and Analytical Methods Used RequestDocs->ReviewCoA ReviewSDS Review SDS for Handling, Storage, and Safety Information RequestDocs->ReviewSDS PriceQuant Compare Price and Available Quantities ReviewCoA->PriceQuant ReviewSDS->PriceQuant LeadTime Assess Lead Time and Shipping Conditions PriceQuant->LeadTime Decision Select Supplier LeadTime->Decision

Figure 1: A workflow for the evaluation of chemical suppliers.

Synthesis and Purification: From Precursors to Pure Compound

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and informs purification strategies. A common synthetic route involves the cyclization of a suitably substituted phenol. The following is a generalized protocol based on literature precedents for the synthesis of related aminobenzofuran derivatives.[8][9]

Experimental Protocol: Synthesis of a 3-Aminobenzofuran Derivative

This protocol describes a general method for the synthesis of a 3-aminobenzofuran derivative, which can be adapted for the synthesis of the target molecule.

Step 1: Preparation of 2-((pyridin-4-yl)methoxy)benzonitrile [9]

  • To a solution of 2-hydroxybenzonitrile (10 mmol) in dimethylformamide (DMF, 10 ml), add potassium carbonate (20 mmol).

  • Add 4-(Bromomethyl)pyridine (10 mmol) to the mixture.

  • Stir the reaction mixture at 80°C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Cyclization to 2-(pyridin-4-yl)-3-aminobenzofuran [9]

  • Dissolve the crude 2-((pyridin-4-yl)methoxy)benzonitrile (3 mmol) in DMF (5 ml).

  • Add potassium tert-butoxide (5 mmol) to the solution.

  • Stir the mixture at 80°C for 5 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction and add water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminobenzofuran derivative.

Purification Insights:

Purification of aminobenzofuran derivatives is typically achieved through column chromatography on silica gel.[10][11] The choice of eluent system will depend on the polarity of the specific compound and should be determined by TLC analysis. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.

Analytical Characterization: Ensuring Identity and Purity

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are commonly employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of benzofuran derivatives and for monitoring reaction progress.[12] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid for improved peak shape.[13]

General HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[14][15][16]

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aromatic protons on the benzofuran ring system.

  • A singlet for the methyl ester protons.

  • A broad singlet for the amine protons (which may exchange with D₂O).

  • The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[17] Electrospray ionization (ESI) is a commonly used ionization technique for this class of molecules. The expected molecular ion peak would correspond to the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[18][19] this compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Signaling Pathways and Drug Targets:

Benzofuran derivatives have been shown to interact with various biological targets. For instance, some aminobenzofuran derivatives act as inhibitors of P-glycoprotein (P-gp), a drug efflux pump that plays a significant role in multidrug resistance in cancer.[20] By inhibiting P-gp, these compounds can potentially restore the efficacy of chemotherapeutic agents.

SignalingPathways cluster_0 Drug Discovery Workflow Start Methyl 5-amino-1-benzofuran- 2-carboxylate hydrochloride Functionalization Functionalization of the Amino Group Start->Functionalization Library Library of Benzofuran Derivatives Functionalization->Library Screening Biological Screening (e.g., anticancer, antimicrobial) Library->Screening Hit Hit Compound Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Figure 2: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and development. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for its effective utilization. This guide provides a foundational framework to empower scientists to confidently work with this important chemical intermediate and unlock its potential in the creation of novel therapeutic agents.

References

literature review of benzofuran derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzofuran Derivatives in Medicinal Chemistry

Abstract

The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, represents a privileged structure in medicinal chemistry. Its derivatives are abundant in nature and have been synthesized to create a vast library of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the pivotal role of benzofuran derivatives in modern medicinal chemistry. We will delve into their diverse therapeutic applications, explore the critical structure-activity relationships (SAR) that govern their efficacy, detail common synthetic strategies, and provide exemplary experimental protocols. The narrative emphasizes the causal links between chemical structure and biological function, offering field-proven insights into the design and development of novel benzofuran-based therapeutic agents.

The Benzofuran Scaffold: A Privileged Core in Drug Discovery

Benzofuran is a fundamental structural unit found in a variety of biologically active natural products and synthetic compounds.[1] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties, making it an ideal foundation for interacting with diverse biological targets.[2][3] The versatility of the benzofuran core allows for chemical modification at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[4] This has led to the development of numerous clinically approved drugs, including the antiarrhythmic agent Amiodarone and the antifungal drug Griseofulvin , validating the therapeutic potential of this scaffold.[5][6]

The significance of benzofuran is demonstrated by the remarkable breadth of biological activities its derivatives possess, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects.[1][3][7] This guide will explore these key therapeutic areas in detail.

cluster_0 Benzofuran Core cluster_1 Key Therapeutic Areas cluster_2 Drug Development Process Benzofuran Benzofuran (Privileged Scaffold) Anticancer Anticancer Benzofuran->Anticancer Antimicrobial Antimicrobial Benzofuran->Antimicrobial Neuroprotective Neuroprotective Benzofuran->Neuroprotective AntiInflammatory Anti-inflammatory & Antioxidant Benzofuran->AntiInflammatory SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Neuroprotective->SAR AntiInflammatory->SAR Synthesis Chemical Synthesis SAR->Synthesis Iterative Cycle BioAssay Biological Assays Synthesis->BioAssay Iterative Cycle BioAssay->SAR Iterative Cycle LeadOpt Lead Optimization BioAssay->LeadOpt

Caption: Drug discovery workflow for benzofuran derivatives.

Anticancer Applications of Benzofuran Derivatives

Cancer remains a leading cause of death globally, and the development of novel, effective chemotherapeutics is a critical research priority.[2][8] Benzofuran derivatives have emerged as potent anticancer agents, acting on a variety of molecular targets to inhibit tumor growth and proliferation.[9]

Mechanisms of Action

The anticancer activity of benzofurans is often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer cells.

  • Kinase Inhibition: Many benzofuran derivatives function as kinase inhibitors. For instance, some have been designed to inhibit the mammalian Target of Rapamycin (mTOR) , a crucial regulator of cell growth and proliferation.[9][10] By blocking both mTORC1 and Akt signaling, these compounds can overcome the resistance mechanisms seen with other mTOR inhibitors like rapamycin.[10]

  • Inhibition of Hypoxia-Inducible Factor (HIF-1): The HIF-1 pathway is critical for tumor survival under hypoxic conditions. Benzene-sulfonamide-based benzofuran derivatives have been synthesized to inhibit this pathway, showing promise against malignant cancers.[8]

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

  • Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the benzofuran scaffold with other known cytotoxic pharmacophores like chalcone, triazole, or imidazole.[8][11] This synergistic approach can lead to compounds with significantly enhanced potency against various cancer cell lines.[8]

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Angiogenesis, Survival mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of benzofuran derivatives.

  • Substitution at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been found to be critical for cytotoxic activity.[4]

  • Hybridization: Fusing the benzofuran core with other scaffolds like quinazolinone or imidazole can create molecules with desirable drug-like profiles and potent cytotoxicity against cell lines such as human breast cancer (MCF-7).[8]

  • Halogenation: The position of halogen atoms on the benzofuran scaffold or its side chains is a critical determinant of biological activity.[4]

Data Summary: Anticancer Activity
Compound ClassTarget Cell LineKey Result (IC₅₀)Reference
3-Acyl-5-hydroxybenzofuransMCF-7 (Breast Cancer)43.08 µM[1]
Benzofuran-Oxadiazole ConjugatesC-6 (Nerve), MCF-7Promising Activity[9]
Benzofuran-based Pyrazolyl MethanonesA2780 (Ovarian Cancer)11-12 µM[12]
Benzofuran-mTOR Inhibitor (30b)SQ20B (Head & Neck)More cytotoxic than lead compound[10]

Antimicrobial Properties of Benzofuran Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antibiotics and antifungals.[13] Benzofuran derivatives have shown significant promise as a source of novel antimicrobial agents, with activity against a broad spectrum of pathogens.[1][14][15]

Spectrum of Activity
  • Antibacterial: Benzofuran compounds have demonstrated potent activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and Gram-negative bacteria like E. coli and P. aeruginosa.[1][14] Some derivatives exhibit minimum inhibitory concentrations (MIC) comparable or superior to reference drugs like ciprofloxacin.[16]

  • Antifungal: Significant activity has been reported against fungal pathogens, most notably Candida albicans.[1][15] Hybrid molecules incorporating pyrazole and thiazole moieties have shown antifungal effects greater than the reference drug fluconazole.[15]

Mechanisms and SAR
  • Enzyme Inhibition: A key mechanism of action is the inhibition of essential bacterial enzymes. For example, certain substituted benzofurans act as DNA gyrase B inhibitors, a validated target in Mycobacterium tuberculosis.[1]

  • SAR Insights:

    • The presence of hydroxyl groups at the C-6 position can confer excellent antibacterial activity.[1]

    • Combining the benzofuran core with other heterocyclic systems like pyrazoline and thiazole is essential for potent broad-spectrum antimicrobial activity.[1][15]

    • Substitutions at the C-2 and C-3 positions of the benzofuran ring significantly impact antibacterial strain specificity and activity.[1]

Data Summary: Antimicrobial Activity
Compound ClassTarget OrganismKey Result (MIC)Reference
6-hydroxyl-benzofuransS. aureus, E. coli, MRSA0.78-3.12 µg/mL[1]
Benzofuran-ketoximesS. aureus0.039 µg/mL[15]
Benzofuranyl pyrazolesC. albicansMore potent than fluconazole[15]
Benzofuran-thiazole-pyrazoline hybridsGram-negative bacteriaExcellent activity (25 mm zone)[1]

Neuroprotective Role in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by complex pathologies, making multi-target drugs a highly attractive therapeutic strategy.[17][18] Benzofuran derivatives have emerged as promising candidates for AD treatment due to their ability to modulate multiple key pathological pathways.[19]

Multi-Target Approach for Alzheimer's Disease

Benzofuran scaffolds have been successfully functionalized to simultaneously target several mechanisms implicated in AD progression:

  • Cholinesterase Inhibition: Many derivatives are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), helping to restore acetylcholine levels and improve cognitive symptoms.[18][19] The benzofuran core can mimic the indanone part of the approved drug donepezil.[18]

  • β-Amyloid (Aβ) Aggregation Inhibition: A hallmark of AD is the formation of toxic Aβ plaques. Benzofuran compounds have been shown to inhibit Aβ fibril formation, a crucial neuroprotective function.[17][20]

  • Monoamine Oxidase B (MAO-B) Inhibition: Increased MAO-B activity is linked to cognitive decline and oxidative stress in the brain. Benzofuran-containing molecules can inhibit MAO-B, preserving neurotransmitter levels and reducing the production of reactive oxygen species (ROS).[21]

  • Antioxidant Activity: Many neuroprotective benzofurans possess intrinsic antioxidant properties, allowing them to scavenge free radicals and protect neurons from oxidative damage, a common feature of neurodegeneration.[20]

SAR for Neuroprotection

Chemical substitutions at positions C-2, C-3, and C-5 on the benzofuran ring are critical for achieving potent neuroactivity.[17] For example, incorporating an amide moiety linked to an aromatic phenyl ring can confer significant protection against NMDA-induced excitotoxicity.[20]

Key Experimental Protocols

To bridge theory and practice, this section provides standardized, step-by-step methodologies relevant to the development of benzofuran derivatives.

Protocol: General Synthesis of a 2-Substituted Benzofuran via Sonogashira Coupling and Cyclization

This protocol describes a common and efficient method for synthesizing the benzofuran core, a technique frequently cited in the literature.[22]

Objective: To synthesize a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed Schlenk flask, dissolve the o-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., anhydrous triethylamine or a DMF/triethylamine mixture).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq) and Copper(I) iodide (CuI) (0.06 eq) to the reaction mixture.

  • Sonogashira Coupling: Stir the reaction mixture at room temperature (or gentle heating, e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Once the coupling is complete (disappearance of starting materials), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or continue heating in the basic triethylamine solvent to promote the intramolecular 5-endo-dig cyclization. Continue stirring at an elevated temperature (e.g., 80-100 °C) for another 6-24 hours until the cyclized benzofuran product is formed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-substituted benzofuran.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxicity (e.g., IC₅₀ value) of a synthesized benzofuran derivative against a cancer cell line.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The benzofuran scaffold is undeniably a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated remarkable therapeutic potential across a wide range of diseases, from cancer and microbial infections to complex neurodegenerative disorders.[1][2][17] The future of benzofuran research lies in several key areas:

  • Multi-Target Drug Design: As seen in Alzheimer's research, designing single molecules that can modulate multiple targets is a powerful strategy for complex diseases. This approach will likely be expanded to other areas like cancer, targeting both proliferation and angiogenesis pathways simultaneously.

  • Novel Hybrid Scaffolds: The continued exploration of hybrid molecules, combining benzofuran with other potent pharmacophores, will yield new compounds with enhanced efficacy and novel mechanisms of action.[8]

  • Targeted Delivery Systems: Developing drug delivery systems that can specifically target benzofuran derivatives to diseased tissues will help improve their therapeutic index and reduce off-target side effects.

References

Navigating the Safe Handling of Methyl 5-amino-1-benzofuran-2-carboxylate HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, benzofuran derivatives hold a significant place due to their wide-ranging biological activities.[1][2] This guide provides an in-depth technical overview of the safety data and handling precautions for Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride (CAS No. 383677-67-6), a key building block in medicinal chemistry.[3] As a Senior Application Scientist, this document is crafted to move beyond a simple recitation of safety data, offering a framework of scientific integrity and practical wisdom for researchers, scientists, and drug development professionals.

Compound Profile and Inherent Hazards

Methyl 5-amino-1-benzofuran-2-carboxylate HCl belongs to the benzofuran class of heterocyclic compounds, which are known for their diverse pharmacological properties.[1] The presence of an amino group and its formulation as a hydrochloride salt influence its chemical reactivity and potential physiological effects. The hydrochloride form generally enhances water solubility and stability.

GHS Hazard Classification (Inferred)

Based on data from analogous compounds, a presumptive Globally Harmonized System (GHS) classification is presented below.[6][7][8][9] It is imperative to handle this compound with the assumption of these potential hazards until specific toxicological data becomes available.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowed.
alt text
Danger
Skin Corrosion/Irritation2H315: Causes skin irritation.[4][10]
alt text
Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[4][11]
alt text
Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[10][11]
alt text
Warning

This table is a conservative estimation based on available data for similar compounds.

Prudent Laboratory Practices: A Proactive Approach to Safety

The cornerstone of laboratory safety lies in a proactive, rather than reactive, mindset. The following protocols are designed to create a self-validating system of safety when handling Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 Lab Coat Don2 Gloves (Nitrile) Don1->Don2 Don3 Safety Goggles Don2->Don3 Don4 Face Shield (if splash risk) Don3->Don4 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4][13]

  • Eye Protection: Chemical safety goggles are mandatory.[5][14]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4]

Handling and Storage Protocols
  • Handling:

    • Before use, ensure all necessary safety equipment is readily available, including an eyewash station and safety shower.[4]

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools where applicable.[13][15]

    • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.[15]

    • The storage area should be clearly labeled, and access restricted to authorized personnel.

Emergency Response: Preparedness and Action

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][16]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[4]

  • Clean-up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. Avoid generating dust.[5] For larger spills, contact your institution's environmental health and safety department.

  • PPE: Wear appropriate personal protective equipment during cleanup.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][16]

Toxicological and Ecological Considerations

While specific toxicological data for Methyl 5-amino-1-benzofuran-2-carboxylate HCl is limited, the general class of benzofuran derivatives exhibits a wide range of biological activities.[1][17] Some benzofurans are noted for their potential as antimicrobial and anti-inflammatory agents.[2][17] However, it is prudent to assume that this compound may have uncharacterized toxicological properties.

  • Acute Effects: As inferred from the GHS classification, the primary acute hazards are considered to be oral toxicity and irritation to the skin, eyes, and respiratory tract.[10][11]

  • Chronic Effects: The long-term effects of exposure have not been determined. Some complex benzofuran derivatives have been investigated for anti-cancer properties, but this does not preclude the potential for carcinogenicity or other chronic effects with this specific molecule.[1][12]

  • Ecological Information: The environmental impact of this compound has not been fully assessed. It is essential to prevent its release into the environment. Do not let the product enter drains.[4]

Disposal Considerations

All waste containing Methyl 5-amino-1-benzofuran-2-carboxylate HCl must be treated as hazardous waste. Dispose of the material in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain or with regular trash.

Conclusion

The responsible use of Methyl 5-amino-1-benzofuran-2-carboxylate HCl in a research setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of engineering controls, proper PPE usage, and diligent handling practices, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, and it is incumbent upon the user to seek additional information as it becomes available and to always exercise caution when working with novel chemical compounds.

References

A Comprehensive Technical Guide to the Storage Conditions and Stability of Methyl 5-amino-1-benzofuran-2-carboxylate HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride (HCl). As a key intermediate in pharmaceutical synthesis, understanding its physicochemical properties and degradation pathways is paramount for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs). This document synthesizes information on the rationale for its hydrochloride salt form, potential degradation mechanisms based on its chemical structure, and provides detailed protocols for comprehensive stability testing in line with international regulatory standards. The insights and methodologies presented herein are designed to empower researchers and drug development professionals to maintain the long-term stability of this important chemical entity.

Introduction: The Significance of Stability in Pharmaceutical Intermediates

The journey of a drug from discovery to market is a meticulous process, with every step demanding rigorous quality control. Pharmaceutical intermediates, such as Methyl 5-amino-1-benzofuran-2-carboxylate HCl, are the foundational building blocks of APIs. Their stability is not merely a matter of chemical purity but a critical factor that directly influences the safety, efficacy, and shelf-life of the final drug product.[1][2] Instability in an intermediate can lead to the formation of impurities, which may be toxic or alter the pharmacological profile of the API.

This guide focuses on Methyl 5-amino-1-benzofuran-2-carboxylate HCl, a molecule featuring a benzofuran core, an aromatic amine, and a methyl ester. The hydrochloride salt form is intentionally chosen to enhance stability and improve physicochemical properties.[3] This document will delve into the scientific rationale behind recommended storage conditions and provide a framework for assessing its stability under various stress factors.

Physicochemical Properties and the Rationale for the Hydrochloride Salt Form

Methyl 5-amino-1-benzofuran-2-carboxylate HCl is a solid material.[4] The empirical formula is C₉H₈ClNO₃ and the molecular weight is 213.62 g/mol .[4]

The decision to utilize the hydrochloride salt of this aminobenzofuran derivative is a strategic one, rooted in fundamental pharmaceutical chemistry. Aromatic amines are susceptible to oxidative degradation, a process that can be accelerated by exposure to air and light.[5] The protonation of the amino group to form the hydrochloride salt significantly enhances its stability by reducing the electron density on the nitrogen atom, thereby making it less prone to oxidation.[3][6]

Furthermore, hydrochloride salts of APIs and intermediates often exhibit improved solid-state properties compared to their free base counterparts.[7][8] These advantages can include:

  • Enhanced Crystalline Structure: Improved crystallinity aids in purification, handling, and storage.[7]

  • Increased Aqueous Solubility: The ionic nature of the salt can improve solubility, which is often a desirable trait in pharmaceutical processing.[9]

  • Improved Handling and Formulation: A stable, crystalline solid is generally easier to process into various dosage forms.[2]

It is, however, important to note that hydrochloride salts can sometimes exhibit their own stability challenges, such as disproportionation, especially in the presence of moisture or certain excipients.[10][11]

Recommended Storage Conditions

Based on the chemical nature of Methyl 5-amino-1-benzofuran-2-carboxylate HCl and general best practices for pharmaceutical intermediates, the following storage conditions are recommended to ensure its long-term stability:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential chemical degradation reactions, including hydrolysis and oxidation.
Humidity Store in a dry place, in a well-sealed container.The presence of moisture can promote the hydrolysis of the methyl ester and may also facilitate the disproportionation of the hydrochloride salt.[10]
Light Protect from light.Aromatic amines and benzofuran rings can be susceptible to photodegradation. Storage in amber vials or opaque containers is advised.[12][13]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).This minimizes the risk of oxidation of the aromatic amine functionality.

Potential Degradation Pathways

Understanding the potential degradation pathways of Methyl 5-amino-1-benzofuran-2-carboxylate HCl is crucial for developing stability-indicating analytical methods and for predicting its long-term behavior. Based on its functional groups, the following degradation routes are plausible:

Hydrolysis

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[14][15][16]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 5-amino-1-benzofuran-2-carboxylic acid and methanol. This reaction is reversible.[16]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to yield the carboxylate salt (5-amino-1-benzofuran-2-carboxylate) and methanol.[14][15]

Oxidation

The aromatic amine group is a primary site for oxidative degradation.[5][17][18][19] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides and can be accelerated by light and heat. This can lead to the formation of colored degradation products, such as nitroso or nitro derivatives, and potentially complex polymeric materials.[5][17]

Photodegradation

Aromatic amines and the benzofuran ring system can absorb UV light, leading to photodegradation.[12][13] This can involve complex radical reactions, potentially leading to dimerization, oxidation, or cleavage of the heterocyclic ring.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For carboxylic acid esters, this can involve decarboxylation or other complex fragmentation pathways.[20]

The following diagram illustrates the potential degradation pathways:

G main Methyl 5-amino-1-benzofuran-2-carboxylate HCl hydrolysis 5-amino-1-benzofuran-2-carboxylic acid + Methanol main->hydrolysis Acid/Base Hydrolysis oxidation Oxidized Products (e.g., Nitroso, Nitro derivatives) main->oxidation Oxidation photodegradation Photolytic Degradants main->photodegradation Photolysis ring_cleavage Ring Cleavage Products main->ring_cleavage Harsh Conditions

Caption: Potential degradation pathways of Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

Stability Testing Protocols

A comprehensive stability testing program is essential to establish the re-test period and confirm the recommended storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[7][17][21]

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the intermediate under recommended and stressed storage conditions.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[17][21]

Forced Degradation (Stress) Studies

Forced degradation studies are crucial for identifying potential degradation products and for developing a stability-indicating analytical method.[22][23][24] The following conditions are recommended, with the goal of achieving 5-20% degradation of the main compound.

Experimental Protocol: Forced Degradation of Methyl 5-amino-1-benzofuran-2-carboxylate HCl

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 5-amino-1-benzofuran-2-carboxylate HCl in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4-8 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 70°C for 48 hours.

    • Separately, expose the stock solution to 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[25][26]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (70°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis Analyze Stressed Samples (Stability-Indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for conducting forced degradation studies.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is essential for accurately quantifying the decrease in the concentration of Methyl 5-amino-1-benzofuran-2-carboxylate HCl and the increase in its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[1][22]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the parent compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Optimization: Inject the stressed samples and optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines.[24][27][28][29][30] The validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[27]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

    • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The stability of Methyl 5-amino-1-benzofuran-2-carboxylate HCl is a critical determinant of its quality and suitability as a pharmaceutical intermediate. Its hydrochloride salt form offers inherent advantages in terms of stability against oxidation. However, it is susceptible to degradation via hydrolysis, oxidation, and photolysis. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is essential for preserving its integrity.

A robust stability testing program, encompassing long-term, accelerated, and forced degradation studies, is mandatory to establish a reliable re-test period and to understand its degradation profile. The development and validation of a stability-indicating HPLC method are paramount for the accurate monitoring of the compound and its degradation products. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the consistent quality of Methyl 5-amino-1-benzofuran-2-carboxylate HCl, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 5-amino-1-benzofuran-2-carboxylate HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Derivatives of benzofuran exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses on a particularly valuable building block: Methyl 5-amino-1-benzofuran-2-carboxylate Hydrochloride . This compound offers three distinct and chemically addressable points for modification, making it an ideal starting material for constructing complex molecular architectures and libraries for drug discovery campaigns.

Compound Profile
  • IUPAC Name: this compound

  • CAS Number: 383677-67-6[5]

  • Molecular Formula: C₁₀H₁₀ClNO₃[6]

  • Molecular Weight: 227.65 g/mol [5][6]

  • Appearance: Typically an off-white to light brown solid.

The hydrochloride salt form enhances the stability and handling properties of the compound by protecting the reactive 5-amino group from oxidative degradation. For most synthetic applications, a simple neutralization step is required to liberate the free amine for subsequent reactions.

Key Reactive Sites and Synthetic Potential

The synthetic utility of Methyl 5-amino-1-benzofuran-2-carboxylate stems from its trifunctional nature. Each functional group provides a handle for specific and orthogonal chemical transformations, allowing for a modular and strategic approach to synthesis.

Reactive_Sites cluster_legend Key Reactive Sites img N_Acylation Site A: 5-Amino Group (N-Acylation, Diazotization) Saponification Site B: 2-Ester Group (Saponification, Amidation) EAS Site C: Benzofuran Ring (Electrophilic Substitution)

Caption: Key reactive sites on the Methyl 5-amino-1-benzofuran-2-carboxylate core.

  • Site A (5-Amino Group): The primary aromatic amine is the most versatile site for introducing diversity. It readily undergoes N-acylation, N-sulfonylation, and diazotization, serving as the primary anchor point for building out complex side chains.

  • Site B (2-Ester Group): The methyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid. This transformation is crucial for subsequent amide bond forming reactions, a cornerstone of medicinal chemistry for linking molecular fragments.[7]

  • Site C (Benzofuran Ring): The electron-rich benzofuran ring, activated by the amino group, is susceptible to electrophilic aromatic substitution, allowing for further functionalization, although this is often a secondary strategy compared to modifications at sites A and B.

Core Synthetic Transformations and Mechanistic Rationale

Reactions at the 5-Amino Group: The Gateway to Diversity

The nucleophilic amino group is the workhorse of this building block. Prior to reaction, the free amine must be generated from the hydrochloride salt, typically by treatment with a mild aqueous base like sodium bicarbonate or an organic base such as triethylamine or diisopropylethylamine (DIPEA) in an organic solvent.

Causality: N-acylation is a fundamental transformation used to append a vast array of functional groups to the benzofuran core.[8][9] This reaction is central to Structure-Activity Relationship (SAR) studies, where different acyl groups are systematically installed to probe interactions with a biological target, such as the hinge region of a kinase.[10] The resulting amide bond is metabolically stable and provides a key hydrogen bond donor. The most common method for this transformation is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride or anhydride under basic conditions.[11]

Trustworthiness: The reaction is highly reliable and generally high-yielding. The primary challenge is preventing di-acylation or O-acylation if a phenolic group were present. However, with this specific substrate, N-acylation is highly selective. Progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

Causality: For more profound structural modifications, the 5-amino group can be converted into a diazonium salt (Ar-N₂⁺). This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[12] Aryl diazonium salts are exceptionally versatile intermediates because the dinitrogen moiety is an excellent leaving group. This allows for its substitution by a wide range of nucleophiles, including:

  • Halogens (Cl, Br, I): via the Sandmeyer or Gattermann reactions.

  • Hydroxyl (-OH): by warming the diazonium salt solution.

  • Cyano (-CN): for further elaboration into carboxylic acids or amines.

Trustworthiness: Diazotization reactions require careful temperature control to prevent the premature decomposition of the unstable diazonium salt.[13] The presence of a positive test on starch-iodide paper confirms an excess of nitrous acid, ensuring the complete conversion of the starting amine.

Reactions at the 2-Carboxylate Group: Enabling Further Linkages

Causality: While the methyl ester is a stable functional group, its conversion to a carboxylic acid is often a necessary step to build larger molecules.[7] Saponification, or base-mediated hydrolysis (e.g., with LiOH, NaOH, or KOH), transforms the ester into a carboxylate salt, which upon acidic workup yields the free carboxylic acid. This new functional group is now primed for amide coupling reactions (e.g., using HATU, EDC, or other peptide coupling reagents) with a different amine-containing fragment, enabling the convergent synthesis of complex drug candidates.

Trustworthiness: Saponification is a robust and typically quantitative reaction. Monitoring via TLC or LC-MS will show the conversion of the non-polar ester to the highly polar carboxylic acid. The primary consideration is ensuring that the basic conditions do not induce unwanted side reactions on other sensitive functional groups installed in previous steps.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Acylation (Schotten-Baumann Conditions)

This protocol describes the N-acetylation using acetyl chloride as a representative example. It can be adapted for other acyl chlorides, sulfonyl chlorides, or anhydrides.

Materials:

  • Methyl 5-amino-1-benzofuran-2-carboxylate HCl (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.1 - 1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous Base (e.g., 10% aq. NaHCO₃) or Organic Base (e.g., Triethylamine, 2.0 eq)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, suspend Methyl 5-amino-1-benzofuran-2-carboxylate HCl (1.0 eq) in DCM (approx. 10 mL per gram of substrate).

  • Neutralization & Acylation (Biphasic): Add 10% aqueous NaHCO₃ solution (3.0 eq). Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise over 15 minutes.

    • Alternative (Anhydrous): To the suspension in DCM, add triethylamine (2.2 eq). Cool to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30-50% ethyl acetate in hexanes). The disappearance of the starting material (visualized under UV light) indicates completion.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-acylated product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Parameter Condition Rationale
Temperature 0 °C to RTInitial cooling controls the exothermic reaction between the acyl chloride and the amine/base.
Base NaHCO₃ / Et₃NNeutralizes the HCl salt and the HCl byproduct of the reaction, driving it to completion.[11]
Monitoring TLCProvides a rapid and effective way to determine reaction completion and check for side products.
Expected Yield >85%This is a highly efficient and reliable transformation.
Protocol 2: General Procedure for Saponification

Materials:

  • Methyl 5-(acylamino)-1-benzofuran-2-carboxylate (1.0 eq)

  • Tetrahydrofuran (THF) and Water

  • Base (e.g., Lithium Hydroxide monohydrate, LiOH·H₂O) (2.0 - 3.0 eq)

  • Acid (e.g., 1N HCl)

Procedure:

  • Setup: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Hydrolysis: Add LiOH·H₂O (2.5 eq) to the solution. Stir the reaction at room temperature or gently heat to 40-50 °C for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly acidify with 1N HCl until the pH is ~2-3. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to afford the pure carboxylic acid.

Application Case Study: Synthesis of Kinase Inhibitor Scaffolds

Benzofuran derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology.[14] The 5-amino-1-benzofuran-2-carboxylate scaffold is particularly useful for developing inhibitors that target the ATP-binding site, such as Pim-1 kinase inhibitors.[7]

Synthetic Workflow Logic

The general strategy involves using the 5-amino group to introduce a moiety that interacts with the solvent-exposed region of the kinase, while the 2-carboxy group is used to form an amide that interacts with the "hinge" region of the ATP pocket.

G start Methyl 5-amino-1-benzofuran- 2-carboxylate HCl step1 Step 1: N-Acylation (Protocol 3.1) Reagent: R-COCl, Base start->step1 intermediate1 N-Acylated Intermediate step1->intermediate1 step2 Step 2: Saponification (Protocol 3.2) Reagent: LiOH intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Step 3: Amide Coupling Reagent: Hinge-Binder-NH2, HATU, DIPEA intermediate2->step3 product Final Kinase Inhibitor step3->product

Caption: Modular workflow for synthesizing benzofuran-based kinase inhibitors.

This modular approach allows for the rapid generation of a library of compounds. By varying the acyl group in Step 1 and the hinge-binding amine in Step 3, chemists can systematically explore the chemical space around the benzofuran core to optimize potency and selectivity. This workflow exemplifies how Methyl 5-amino-1-benzofuran-2-carboxylate HCl serves as a strategic linchpin in modern medicinal chemistry programs.

Conclusion

Methyl 5-amino-1-benzofuran-2-carboxylate HCl is a high-value, versatile building block for organic synthesis, particularly within the realm of drug discovery and medicinal chemistry. Its strategically positioned functional groups—the reactive amine, the modifiable ester, and the core heterocyclic ring—provide a robust platform for the synthesis of complex and biologically active molecules. The protocols and strategies outlined in this guide demonstrate its utility in a logical, step-wise fashion, enabling researchers to leverage its full potential in their synthetic endeavors.

References

Application Notes & Protocols: Electrophilic Reactions of Methyl 5-amino-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Methyl 5-amino-1-benzofuran-2-carboxylate is a particularly valuable synthetic intermediate due to its versatile functional handles. The molecule's reactivity towards electrophiles is governed by a fascinating interplay of electronic effects from its three key functional groups: the electron-rich benzofuran nucleus, a potent electron-donating amino group at the C5 position, and an electron-withdrawing methyl carboxylate group at the C2 position.[6][7]

This guide provides a detailed exploration of the principles governing electrophilic substitution on this scaffold and offers field-proven protocols for key transformations. Understanding the regioselectivity of these reactions is paramount for the rational design and synthesis of novel drug candidates and functional materials.

Core Principles of Reactivity & Regioselectivity

The reaction of Methyl 5-amino-1-benzofuran-2-carboxylate with electrophiles is a classic example of electrophilic aromatic substitution (EAS). The outcome is dictated by the combined influence of the substituents on the aromatic ring.

  • 5-Amino Group (-NH₂): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance (+M effect). It strongly directs incoming electrophiles to the positions ortho (C4, C6) and para (not available) to itself.

  • 2-Carboxylate Group (-CO₂Me): This is a deactivating group, withdrawing electron density from the furan portion of the scaffold through both inductive (-I) and resonance (-M) effects.[6][7]

  • Benzofuran Ring System: The fused heterocyclic system is inherently more electron-rich and thus more reactive towards electrophiles than benzene.[8][9]

The overwhelmingly powerful activating effect of the 5-amino group dominates the molecule's reactivity, making the C4 and C6 positions the primary sites for electrophilic attack. The positive charge in the sigma-complex intermediate formed during attack at these positions is significantly stabilized by resonance involving the amino group's lone pair.

Caption: Directing effects of substituents on the benzofuran scaffold.

Application 1: Electrophilic Halogenation (Bromination)

Direct halogenation of the activated benzofuran ring is a facile process. The high electron density conferred by the amino group allows the reaction to proceed rapidly, often without the need for a Lewis acid catalyst. Careful control of reaction conditions is necessary to prevent poly-substitution.

Causality of Experimental Design
  • Solvent: Glacial acetic acid is used as it is polar enough to dissolve the substrate and the bromine, while also being unreactive under the reaction conditions.

  • Temperature: The reaction is performed at 0-5 °C to moderate the high reactivity of the substrate, thereby minimizing the formation of di-brominated and other side products.

  • Quenching: A solution of sodium thiosulfate is used during work-up to neutralize any unreacted bromine, preventing its hazardous release and stopping the reaction.

Protocol: Synthesis of Methyl 4-bromo-5-amino-1-benzofuran-2-carboxylate

G start Dissolve Substrate in Acetic Acid cool Cool to 0-5 °C start->cool 1 add_br2 Add Br₂ Solution Dropwise cool->add_br2 2 monitor Monitor by TLC add_br2->monitor 3 quench Quench with Na₂S₂O₃ (aq) monitor->quench 4 extract Extract with Ethyl Acetate quench->extract 5 purify Purify via Column Chromatography extract->purify 6

Caption: Workflow for the selective bromination of the benzofuran core.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-amino-1-benzofuran-2-carboxylate (1.0 eq) in glacial acetic acid (10 mL per 1 g of substrate).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.

  • Addition of Electrophile: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 mL). Add this solution dropwise to the cooled substrate solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water (50 mL). Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the orange color disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired mono-brominated product.

Data Summary
ParameterValueReference / Comment
Primary Product Methyl 4-bromo-5-amino-1-benzofuran-2-carboxylateAttack at C4 is sterically less hindered than C6.
Key Reagents Bromine (Br₂), Glacial Acetic AcidDirect halogenation is possible due to the activated ring.[10][11]
Temperature 0-5 °CEssential for controlling selectivity.
Expected Yield 70-85%Dependent on purity of starting material and technique.

Application 2: Nitration via Amide Protection

Direct nitration with strong acids like nitric/sulfuric acid is ill-advised for this substrate. The amino group can be oxidized or protonated, deactivating the ring, while the benzofuran nucleus itself is susceptible to oxidative degradation. A more reliable strategy involves protecting the amine as an acetamide. The resulting acetamido group is less activating but still a powerful ortho-, para-director, allowing for a more controlled nitration.

Causality of Experimental Design
  • Protection: The amino group is converted to an acetamide using acetic anhydride. This protects it from oxidation and prevents it from interfering with the nitration reagents.

  • Nitrating Agent: Fuming nitric acid in acetic anhydride at low temperature is a milder nitrating agent than the standard mixed acid protocol, suitable for the activated, yet sensitive, benzofuran ring.[7]

  • Deprotection: Acid-catalyzed hydrolysis is used to efficiently remove the acetyl protecting group and restore the free amine.

Protocol: Synthesis of Methyl 5-amino-6-nitro-1-benzofuran-2-carboxylate

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection protect React with Acetic Anhydride isolate_amide Isolate Acetamide Intermediate protect->isolate_amide nitrate Treat with fuming HNO₃ in Ac₂O at 0°C isolate_amide->nitrate isolate_nitro Isolate Nitro-Amide nitrate->isolate_nitro deprotect Hydrolyze with Aqueous HCl isolate_nitro->deprotect isolate_final Isolate Final Product deprotect->isolate_final

Caption: Multi-step workflow for the controlled nitration of the benzofuran.

Part A: Protection (Acetylation)

  • Suspend Methyl 5-amino-1-benzofuran-2-carboxylate (1.0 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture to 100 °C with stirring for 1 hour.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Stir until the solid precipitates completely. Filter the solid, wash thoroughly with water, and dry to obtain Methyl 5-acetamido-1-benzofuran-2-carboxylate.

Part B: Nitration

  • Add the dried acetamide from Part A to acetic anhydride at 0 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture onto ice and extract with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over sodium sulfate and concentrate to obtain the crude nitro-intermediate.

Part C: Deprotection (Hydrolysis)

  • Dissolve the crude product from Part B in ethanol.

  • Add concentrated hydrochloric acid (5-10 eq) and reflux the mixture for 2-4 hours.

  • Cool the mixture, neutralize carefully with a base (e.g., solid NaHCO₃), and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography to yield the final product.

Data Summary
ParameterValueReference / Comment
Primary Product Methyl 5-amino-6-nitro-1-benzofuran-2-carboxylateThe acetamido group directs ortho.
Key Reagents Acetic Anhydride, Fuming HNO₃, HClA three-step sequence is required for a clean reaction.
Temperature 0-5 °C for nitration; Reflux for deprotectionTemperature control is critical in the nitration step.
Expected Overall Yield 50-65%Yields can vary across the three steps.

Application 3: N-Alkylation of the Amino Group

Beyond substitution on the aromatic ring, the amino group itself is nucleophilic and can be targeted by electrophiles such as alkyl halides. This reaction provides a direct route to secondary and tertiary amines, which are common motifs in pharmacologically active molecules.

Causality of Experimental Design
  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base and does not interfere with the Sₙ2 reaction mechanism.

  • Alkylating Agent: Benzyl bromide is a reactive electrophile suitable for this transformation. Other primary alkyl halides can also be used.[12]

Protocol: Synthesis of Methyl 5-(benzylamino)-1-benzofuran-2-carboxylate

G start Combine Substrate, K₂CO₃ in DMF add_alkyl Add Benzyl Bromide start->add_alkyl 1 heat Heat to 60-70 °C add_alkyl->heat 2 monitor Monitor by TLC heat->monitor 3 workup Aqueous Work-up & Extraction monitor->workup 4 purify Purify via Column Chromatography workup->purify 5

Caption: Workflow for the N-alkylation of the 5-amino group.

  • Preparation: To a solution of Methyl 5-amino-1-benzofuran-2-carboxylate (1.0 eq) in dry DMF (15 mL per 1 g of substrate), add potassium carbonate (2.0 eq).

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour into water (50 mL). Extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Summary
ParameterValueReference / Comment
Product Methyl 5-(benzylamino)-1-benzofuran-2-carboxylateSelective N-alkylation product.
Key Reagents Benzyl Bromide, K₂CO₃, DMFStandard conditions for Sₙ2 reaction on anilines.[12][13]
Temperature 60-70 °CModerate heating is required to drive the reaction.
Expected Yield 75-90%Generally a high-yielding transformation.

References

Application Note & Protocol: A Comprehensive Guide to the N-Acylation of Methyl 5-amino-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds.[1][2] N-acylation of the 5-amino group on the benzofuran ring system is a critical chemical transformation that enables the synthesis of a diverse library of amide derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and drug development, as the introduction of an acyl group can profoundly modulate a molecule's biological activity, physicochemical properties, and metabolic stability.

This document provides a detailed, field-proven protocol for the N-acylation of Methyl 5-amino-1-benzofuran-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol structure, and authoritative references to support the underlying chemical principles.

Reaction Principle and Mechanism

The N-acylation of Methyl 5-amino-1-benzofuran-2-carboxylate is a classic example of nucleophilic acyl substitution.[3][4] The lone pair of electrons on the nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

The Critical Role of the Base:

This reaction is typically conducted in the presence of a non-nucleophilic base, most commonly pyridine or triethylamine. The base serves two primary functions:

  • Acid Scavenger: When using an acyl chloride, a stoichiometric amount of hydrochloric acid (HCl) is generated as a byproduct. The base neutralizes this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5][6][7]

  • Nucleophilic Catalyst (Catalytic Role): Pyridine can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the original acyl chloride, thereby accelerating the reaction.[8][9]

The general mechanism using an acyl chloride and pyridine is depicted below.

N-Acylation Mechanism sub Methyl 5-amino-1-benzofuran-2-carboxylate (Nucleophile) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack acyl_chloride R-COCl (Acylating Agent) acyl_chloride->intermediate pyridine Pyridine (Base/Catalyst) pyridinium Pyridinium Hydrochloride pyridine->pyridinium product N-Acylated Product intermediate->product Collapse of Intermediate (Loss of Cl-) hcl HCl intermediate->hcl hcl->pyridinium Neutralization Experimental_Workflow A Setup: Dissolve Substrate & Pyridine in DCM B Acylation: Cool to 0°C, Add Acetyl Chloride A->B C Reaction: Warm to RT, Stir for 1-3h B->C D Monitor: Check by TLC for completion C->D D->C If Incomplete E Workup: Sequential Washes (HCl, NaHCO₃, Brine) D->E If Complete F Isolation: Dry (MgSO₄), Filter, Concentrate E->F G Purification: Recrystallization or Column Chromatography F->G H Characterization: NMR, MS, IR, MP G->H

References

Application Notes and Protocols: Methyl 5-amino-1-benzofuran-2-carboxylate as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This has rendered the benzofuran scaffold a privileged structure in medicinal chemistry and drug discovery. Among the various functionalized benzofurans, methyl 5-amino-1-benzofuran-2-carboxylate stands out as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic amino group and an electrophilic ester functionality on a rigid bicyclic core allows for the construction of a diverse range of fused heterocyclic systems with high therapeutic potential.[6]

This guide provides a comprehensive overview of the applications of methyl 5-amino-1-benzofuran-2-carboxylate in heterocyclic synthesis. It details the synthesis of the starting material and provides step-by-step protocols for its conversion into medicinally relevant heterocyclic cores, such as benzofuropyrimidines and benzofuropyridines. The causality behind experimental choices and the underlying reaction mechanisms are also discussed to provide a deeper understanding for researchers in the field.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of the starting material is crucial for successful synthetic transformations. The key physicochemical and spectroscopic data for methyl 5-amino-1-benzofuran-2-carboxylate are summarized below.

PropertyValue
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Off-white to light brown solid
CAS Number 1646-29-3
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 7.43 (s, 1H), 7.30 (d, J=8.8 Hz, 1H), 7.01 (d, J=2.2 Hz, 1H), 6.80 (dd, J=8.8, 2.4 Hz, 1H), 5.25 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 159.9, 150.1, 145.8, 143.1, 128.2, 115.1, 112.5, 111.9, 105.8, 52.3
Mass Spectrum (ESI-MS) m/z 192.06 [M+H]⁺

Synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate

The most common and reliable method for the synthesis of methyl 5-amino-1-benzofuran-2-carboxylate involves a two-step process starting from a suitable benzofuran precursor: nitration followed by reduction.

Synthesis_Workflow Start Methyl 1-benzofuran-2-carboxylate Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Intermediate Methyl 5-nitro-1-benzofuran-2-carboxylate Nitration->Nitro_Intermediate Reduction Reduction (SnCl₂·2H₂O or NaBH₄/FeCl₂) Nitro_Intermediate->Reduction Final_Product Methyl 5-amino-1-benzofuran-2-carboxylate Reduction->Final_Product

Figure 1: Synthetic workflow for Methyl 5-amino-1-benzofuran-2-carboxylate.
Protocol 1: Synthesis of Methyl 5-nitro-1-benzofuran-2-carboxylate

This protocol describes the nitration of methyl 1-benzofuran-2-carboxylate to introduce a nitro group at the 5-position of the benzofuran ring.

Materials:

  • Methyl 1-benzofuran-2-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 1-benzofuran-2-carboxylate (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0 °C with continuous stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from methanol to afford methyl 5-nitro-1-benzofuran-2-carboxylate as a yellow solid.

Protocol 2: Reduction of Methyl 5-nitro-1-benzofuran-2-carboxylate

This protocol details the reduction of the nitro group to an amino group using stannous chloride, a widely used and effective method.[7] An alternative method using sodium borohydride and ferrous chloride is also presented.[8]

Method A: Reduction using Stannous Chloride

Materials:

  • Methyl 5-nitro-1-benzofuran-2-carboxylate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve methyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[7]

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 5-amino-1-benzofuran-2-carboxylate.

Method B: Reduction using Sodium Borohydride and Ferrous Chloride

Materials:

  • Methyl 5-nitro-1-benzofuran-2-carboxylate

  • Ferrous chloride (FeCl₂)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of methyl 5-nitro-1-benzofuran-2-carboxylate (1.0 eq) in THF, add ferrous chloride (1.0 eq) at room temperature.

  • Under a nitrogen atmosphere, add sodium borohydride (2.5 eq) portion-wise.

  • Stir the resulting solution for 12 hours at room temperature.[8]

  • Quench the reaction by adding water.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic extracts with water and concentrate under vacuum.

  • Purify the residue by flash column chromatography on silica gel to afford methyl 5-amino-1-benzofuran-2-carboxylate.[8]

Application in Heterocyclic Synthesis

The presence of both a nucleophilic amino group and an ester group allows methyl 5-amino-1-benzofuran-2-carboxylate to participate in various cyclocondensation reactions to form fused heterocyclic systems.

Synthesis of Benzofuro[3,2-d]pyrimidin-4(3H)-one Derivatives

The reaction of the 5-amino group with reagents like formamide or urea leads to the formation of a fused pyrimidine ring, a core structure in many biologically active molecules, including PARP-1 inhibitors.[6]

Pyrimidine_Synthesis Starting_Material Methyl 5-amino-1- benzofuran-2-carboxylate Reaction Cyclocondensation Starting_Material->Reaction Reagent Urea or Formamide Reagent->Reaction Product Benzofuro[3,2-d]pyrimidin-4(3H)-one Derivative Reaction->Product

References

application in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery. The success of this endeavor hinges on the power and precision of synthetic organic chemistry. This guide provides an in-depth exploration of the synthetic strategies, key chemical reactions, and practical laboratory protocols used to construct kinase inhibitors. We will dissect the logic behind common synthetic routes, offer a detailed, generalizable protocol for the synthesis of a core fragment, and present a case study on the synthesis of a marketed drug. This document is intended to serve as a practical and authoritative resource for researchers at the intersection of chemistry and biology, providing the foundational knowledge required to design and execute the synthesis of novel kinase inhibitors.

Introduction: The Central Role of Kinases and Their Inhibitors

Protein kinases function as key nodes in cellular signaling networks by catalyzing the phosphorylation of substrate proteins, a process that acts as a molecular switch to control cell growth, differentiation, and death. There are over 500 kinases in the human kinome, and their aberrant activity is directly implicated in the pathology of cancer, inflammatory disorders, and neurodegenerative diseases. This makes them one of the most important target classes for therapeutic intervention.

Kinase inhibitors are designed to interfere with this phosphorylation process, most commonly by competing with adenosine triphosphate (ATP), the phosphate donor, for binding to the kinase's active site. The development of these inhibitors is a triumph of structure-based drug design, with the first approved inhibitor, Imatinib, revolutionizing the treatment of chronic myeloid leukemia.

The chemical synthesis of these molecules is a non-trivial undertaking, requiring multi-step sequences and the use of advanced organic chemistry reactions to build the complex, often heterocyclic, core structures required for potent and selective inhibition.

Classification of Kinase Inhibitors

The design of a synthetic route is intrinsically linked to the type of inhibitor being targeted. Inhibitors are broadly classified based on their binding mode to the kinase domain:

  • Type I: ATP-competitive inhibitors that bind to the active conformation of the kinase. These are the most common class, and their scaffolds often mimic the purine ring of ATP.

  • Type II: Inhibitors that bind to the inactive (DFG-out) conformation of the kinase, accessing an additional hydrophobic pocket. These inhibitors, like Imatinib, often exhibit greater selectivity.

  • Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a reactive residue (often a cysteine) near the active site. This requires the synthetic incorporation of a reactive "warhead," such as an acrylamide group.

Core Synthetic Strategies for Kinase Inhibitor Scaffolds

A survey of approved kinase inhibitors reveals a recurring theme of "privileged scaffolds"—core chemical structures that are pre-validated to bind to the ATP pocket of kinases. The synthetic chemist's primary task is to construct these cores and then strategically decorate them with various substituents to achieve potency and selectivity.

Privileged Scaffold Core Heterocycle Example Kinase Inhibitors Key Synthetic Challenge
Quinazoline QuinazolineGefitinib, Erlotinib, LapatinibFormation of the substituted quinazoline ring system.
Pyrimidine PyrimidineImatinib, DasatinibSequential, regioselective substitution of the pyrimidine core.
Indole/Indazole Indole or IndazoleSunitinib, AxitinibControlled formation and functionalization of the indole/indazole ring.
Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidineRuxolitinibConstruction of the fused bicyclic system.

The general synthetic workflow often follows a convergent approach, where key fragments are synthesized separately and then coupled together in the final stages. This modularity is highly advantageous for building libraries of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A1 A_Intermediate Fragment A A1->A_Intermediate A2 Starting Material A2 A2->A_Intermediate Coupling Key Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A_Intermediate->Coupling B1 Starting Material B1 B_Intermediate Fragment B B1->B_Intermediate B_Intermediate->Coupling Final Final Kinase Inhibitor Coupling->Final Purify Purification & Analysis (HPLC, NMR, MS) Final->Purify G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX ArX Ar-X ArX->ArPdX Oxidative Addition Transmetal Transmetalation ArPdX->Transmetal Base Base Base->Transmetal RBY R-B(OR)2 RBY->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR ReducElim Reductive Elimination ArPdR->ReducElim ReducElim->Pd0 ArR Ar-R ReducElim->ArR

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Aminobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminobenzofuran Diversification

The benzofuran scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds.[1] The introduction of an amino group to this core fundamentally alters its electronic properties and provides a vector for further molecular elaboration, making aminobenzofurans highly valuable building blocks in medicinal chemistry and drug development.[2] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for the functionalization of these aromatic systems, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3]

This guide provides a comprehensive overview of the experimental procedures for three seminal palladium-catalyzed transformations—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—as applied to aminobenzofuran substrates. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale behind the selection of catalysts, ligands, bases, and reaction conditions, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Core Principles: Understanding the Palladium Catalytic Cycle

The success of these cross-coupling reactions hinges on a fundamental catalytic cycle involving a palladium catalyst.[4] While nuances exist for each specific reaction, the general mechanism provides a crucial framework for understanding experimental choices. The cycle typically proceeds through three key stages: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[4][5]

The choice of ligand is paramount as it directly influences the stability and reactivity of the palladium center throughout the cycle. Bulky, electron-donating phosphine ligands, for example, are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency, particularly with challenging substrates like aryl chlorides.[6]

Palladium Catalytic Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation (R-M) Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product Product Formation

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures by coupling an organoboron compound with an organohalide.[7][8] This method is prized for its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic boronic acid reagents.[3]

Causality in Experimental Design:
  • Substrate: A halo-aminobenzofuran (e.g., 5-bromo-3-aminobenzofuran) is used as the organohalide partner. The position of the amino group can influence the electronic nature of the C-X bond, potentially affecting the rate of oxidative addition.

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is often optimal. The ligand stabilizes the Pd(0) active species and facilitates the key steps of the catalytic cycle.[6]

  • Base: A base (e.g., K₂CO₃ or K₃PO₄) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10] The choice of base can be critical and is often substrate-dependent.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or acetonitrile) and water is commonly employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a bromo-aminobenzofuran with an arylboronic acid, modeled after established methods for similar heterocyclic systems like 5-bromoindole.[11]

Materials:

  • 5-Bromo-3-aminobenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Acetonitrile (ACN) and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, Schlenk tube or sealed vial, magnetic stirrer, and heating plate.

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 5-bromo-3-aminobenzofuran (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a portion of the acetonitrile/water solvent mixture.

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the remaining solvent to achieve a final concentration of approximately 0.1 M with respect to the bromo-aminobenzofuran.

  • Seal the vessel and stir the mixture vigorously at a pre-heated temperature of 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aminobenzofuran derivative.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for cross-coupling of electron-rich heterocycles.[6]
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.[9]
Solvent Acetonitrile/H₂O or Toluene/H₂OBiphasic system facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for catalyst activation and reaction progression.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and degradation of the Pd(0) catalyst.

II. C-C Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[13][14] This reaction is indispensable for the synthesis of arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals.[15]

Causality in Experimental Design:
  • Catalytic System: The classic Sonogashira coupling employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle, and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] The copper acetylide intermediate is key to the transmetalation step. Copper-free versions have also been developed.[16]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves a dual purpose: neutralizing the HX acid formed during the reaction and acting as the solvent.[13]

  • Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.

  • Substrates: A halo-aminobenzofuran serves as the aryl halide, and a terminal alkyne is the coupling partner. The reaction is generally tolerant of a wide variety of functional groups on both partners.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aminobromopyridines, which are electronically similar to halo-aminobenzofurans.[10]

Materials:

  • 5-Bromo-2-aminobenzofuran (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (TEA) or N,N-Dimethylformamide (DMF) as solvent

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, Schlenk tube or sealed vial, magnetic stirrer, and heating plate.

Procedure:

  • To an oven-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.025 equiv), CuI (0.05 equiv), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent (e.g., DMF, 0.2 M) and stir the mixture for 15-20 minutes at room temperature.

  • Add 5-bromo-2-aminobenzofuran (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (if not used as the solvent, e.g., TEA, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 3-6 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkynyl aminobenzofuran.

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.

III. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide.[17][18] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and materials.[14][19] In this context, the aminobenzofuran acts as the nucleophilic amine partner.

Causality in Experimental Design:
  • Substrates: An aminobenzofuran is coupled with an aryl halide (e.g., 4-bromoanisole). The nucleophilicity of the aminobenzofuran is a key factor.

  • Catalyst System: A palladium precatalyst, often Pd₂(dba)₃ or a palladacycle, is used in conjunction with a specialized, bulky biaryl phosphine ligand like XPhos or RuPhos.[20] These advanced ligands are crucial for achieving high yields, especially with less reactive aryl chlorides or sterically hindered coupling partners.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of an aminobenzofuran with an aryl bromide.

Materials:

  • Aminobenzofuran (e.g., 3-aminobenzofuran) (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Oven-dried Schlenk tube or sealed vial, magnetic stirrer, and heating plate.

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), aminobenzofuran (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene via syringe.

  • Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-aminobenzofuran.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active system for C-N coupling, tolerates various functional groups.[9]
Base NaOtBuStrong, non-nucleophilic base required for amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic solvent prevents quenching of the strong base.
Temperature 80-110 °CFacilitates catalyst activation and reaction progress.
Atmosphere Inert (N₂ or Ar)Essential to protect the sensitive Pd(0) catalyst and strong base.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile toolkit for the synthetic elaboration of aminobenzofuran scaffolds. By understanding the fundamental principles of the catalytic cycle and the specific roles of each reagent, researchers can confidently apply these protocols to generate diverse libraries of novel compounds for drug discovery and materials science. The continued evolution of catalyst and ligand design promises to further expand the scope and efficiency of these indispensable synthetic transformations.

References

role as an intermediate in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Role of Chiral Oxazolidinones as Intermediates in the Synthesis of Bioactive Molecules: A Linezolid Case Study

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the intricate field of medicinal chemistry and pharmaceutical development, the synthesis of complex bioactive molecules is rarely a linear process. A successful synthesis hinges on a robust strategy, often centered around the creation of a key intermediate . This intermediate is a molecular scaffold that contains critical structural features of the final target, allowing for a convergent and modular assembly. This approach simplifies purification, improves overall yield, and provides flexibility for analog synthesis. This guide provides an in-depth examination of this concept using the synthesis of Linezolid , a crucial oxazolidinone antibiotic, as a case study. We will detail the synthesis and characterization of a key chiral hydroxymethyl oxazolidinone intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API). The protocols provided are designed to be self-validating, supported by mechanistic rationale and troubleshooting insights derived from extensive field experience.

Introduction: The Power of the Intermediate-Driven Strategy

Multi-step organic synthesis is a cornerstone of drug discovery and manufacturing. The efficiency of a synthetic route is not merely measured by the number of steps but by its overall practicality, scalability, and robustness. A key intermediate strategy offers several profound advantages:

  • Convergence: Instead of a long, linear sequence where the yield of the final step is dependent on every preceding one, a convergent synthesis builds complex fragments (intermediates) separately, which are then combined near the end. This dramatically improves overall yield.

  • Stereochemical Control: For chiral drugs, introducing the desired stereochemistry early into a stable intermediate ensures stereochemical purity in the final product. This avoids costly and often difficult chiral separations at later stages.

  • Modularity & SAR Studies: A common intermediate can be used as a branching point to synthesize a library of analogs for Structure-Activity Relationship (SAR) studies. By modifying the final reaction steps, researchers can efficiently explore the chemical space around a core scaffold.

Case Study Molecule: Linezolid

Linezolid (marketed as Zyvox) is a synthetic antibiotic from the oxazolidinone class, vital for treating infections caused by multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its structure features a central N-aryl oxazolidinone ring with a specific (S)-stereocenter at the C5 position, which is critical for its antibacterial activity.[3] The synthesis of Linezolid provides an exemplary model for an intermediate-driven approach.

The core of our strategy is the synthesis of the intermediate (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one . This molecule is the ideal strategic intermediate because it contains:

  • The complete, correctly substituted N-aryl group.

  • The formed oxazolidinone-2-one heterocyclic core.

  • The correct (R)-stereochemistry at the C5 position, which becomes the (S)-stereocenter in the final product nomenclature due to Cahn-Ingold-Prelog priority rules upon side-chain elaboration.

The overall synthetic strategy is visualized below.

G cluster_1 Part 2: Core Intermediate Synthesis cluster_2 Part 3: Conversion to API A (R)-Epichlorohydrin C (R)-N-(3-Chloro-2-hydroxypropyl)-3-fluoro-4-morpholinylaniline A->C Ring Opening B 3-Fluoro-4-morpholinylaniline B->C D (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one C->D Ring Closure (CDI) E (S)-Aminomethyl Intermediate D->E Amine Formation (via Phthalimide) F Linezolid (API) E->F Acetylation G cluster_0 Protocol Workflow: Intermediate Synthesis A 1. Dissolve Aniline (1) in Methanol B 2. Add (R)-Epichlorohydrin (2) A->B C 3. Reflux for 16h B->C D 4. Concentrate in vacuo C->D E 5. Dissolve Crude Adduct (3) in DCM D->E F 6. Add CDI E->F G 7. Stir for 24h at RT F->G H 8. Aqueous Workup (Wash with H2O, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Recrystallization) -> Yields Intermediate (4) I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-aminobenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. 5-Aminobenzofurans are privileged structures in drug discovery, appearing in numerous biologically active compounds. However, their synthesis is often fraught with challenges, from low yields to difficult purifications.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and provide robust, actionable solutions grounded in authoritative literature.

Frequently Asked Questions (FAQs): Strategic Planning

This section addresses high-level strategic questions you should consider before starting your synthesis.

Q1: What are the most common strategies for synthesizing the 5-aminobenzofuran core?

A1: There are two primary retrosynthetic approaches:

  • "Amino-Last" Approach: This involves first constructing a 5-substituted benzofuran (typically a 5-nitro or 5-azido derivative) and then converting that functional group into the amine in a late-stage step. This is the most common and often most reliable method.

  • "Amino-First" Approach: This strategy begins with a pre-functionalized aniline derivative (e.g., N-acetyl-4-aminophenol) and builds the furan ring onto it. This can be more direct but is often complicated by the reactivity of the amino group, which may require protection.

The choice depends heavily on the availability of starting materials and the desired substitution pattern on the final molecule. The "Amino-Last" approach generally offers greater flexibility and avoids issues with the nucleophilicity and oxidative instability of the free amine during the core-forming reactions.

Q2: My target molecule has sensitive functional groups. When is the best time to introduce the 5-amino group?

A2: The timing of the amino group introduction is critical. The most robust method is the late-stage reduction of a 5-nitro group. The nitro group is a powerful electron-withdrawing group, is stable to many reaction conditions used to build or modify the benzofuran core, and its reduction is typically high-yielding and clean. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with agents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl). Introducing the amine early often necessitates a protecting group strategy (e.g., acetyl, Boc), adding steps to your synthesis and potential complications during deprotection.

Q3: I'm considering a palladium-catalyzed route. What are the key challenges?

A3: Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be powerful for forming the C-N bond directly on a 5-bromobenzofuran precursor. However, challenges include:

  • Catalyst Inhibition: The benzofuran oxygen can sometimes coordinate to the palladium center, inhibiting catalytic activity.

  • Ligand Choice: Selecting the right phosphine ligand (e.g., XPhos, SPhos) is critical and often requires screening.

  • Substrate Compatibility: The 5-bromobenzofuran starting material can be unstable under certain conditions, leading to decomposition.

  • Amine Source: Ammonia itself can be a challenging coupling partner; masked ammonia equivalents like benzophenone imine are often more successful.

Troubleshooting Guide: Common Problems & Solutions

This section tackles specific experimental failures in a problem-solution format.

Problem 1: Low Yield During O-Alkylation of a Nitrophenol

I'm reacting 4-nitro-3-aminophenol with propargyl bromide to build the ether linkage for a subsequent cyclization, but my yields are consistently below 40%.

Potential Causes & Solutions:

  • Cause 1: Competing N-Alkylation. The amino group on your starting material is nucleophilic and can compete with the desired O-alkylation, leading to a mixture of products that are difficult to separate.

    • Solution: Protect the amine before alkylation. An acetyl group is a common and effective choice. The N-acetyl group reduces the nucleophilicity of the amine, ensuring selective O-alkylation. It can be easily removed later in the synthesis.

  • Cause 2: Weak Base. Using a weak base like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the phenolic hydroxyl group, leading to incomplete reaction.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF will irreversibly deprotonate the phenol, driving the reaction to completion. Use caution as NaH is highly reactive.

  • Cause 3: Poor Leaving Group. While bromide is a good leaving group, tosylates or mesylates can sometimes offer cleaner reactivity and higher yields.

    • Solution: Consider using propargyl tosylate instead of propargyl bromide. It can be easily prepared from propargyl alcohol and tosyl chloride.

Table 1: Effect of Base and Protection on O-Alkylation Yield
Starting MaterialBaseSolventYield of O-Alkylated ProductCitation
4-Nitro-3-aminophenolK₂CO₃Acetone35-45%
N-Acetyl-4-nitro-3-aminophenol K₂CO₃ Acetone >90% ****
N-Acetyl-4-nitro-3-aminophenolNaHDMF>95%-
Problem 2: Failed or Low-Yield Intramolecular Cyclization

My propargyl ether precursor isn't cyclizing to form the benzofuran ring, or I'm getting a complex mixture of byproducts.

Potential Causes & Solutions:

  • Cause 1: Incorrect Catalyst System for Sonogashira Cyclization. A common method is a palladium-catalyzed intramolecular Sonogashira-type reaction. If the catalyst/ligand/base combination is suboptimal, the reaction will fail.

    • Solution: A robust system for this transformation is PdCl₂(PPh₃)₂ as the catalyst, CuI as a co-catalyst, and a strong amine base like Et₃N or DIPA in a solvent like DMF or toluene. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Cause 2: Thermal Cyclization Failure. Simpler thermal cyclizations (heating in a high-boiling solvent like diphenyl ether) can work but require very high temperatures that may decompose sensitive substrates.

    • Solution: Consider a base-catalyzed cyclization. Heating the propargyl ether with a strong base like potassium tert-butoxide in a solvent like NMP can promote the cyclization under milder conditions than a purely thermal approach.

  • Cause 3: Side Reactions. The terminal alkyne can undergo undesired side reactions, such as dimerization (Glaser coupling), if not properly controlled.

    • Solution: Ensure the catalyst loading is appropriate and that the reaction is run under dilute conditions to favor the intramolecular cyclization over intermolecular side reactions. The use of CuI as a co-catalyst is known to promote the desired cyclization pathway effectively.

Diagram 1: Key Decision Workflow in 5-Aminobenzofuran Synthesis

This diagram illustrates the common "Amino-Last" synthetic pathway, highlighting critical steps and decision points discussed in this guide.

G start_node Start: Substituted Phenol (e.g., 4-Nitrophenol) step1 Step 1: Etherification (e.g., with Propargyl Bromide) start_node->step1 intermediate1 Intermediate: Propargyl Ether step1->intermediate1 trouble1 Troubleshooting: - Competing N-alkylation - Weak base step1->trouble1 step2 Step 2: Cyclization (e.g., Pd/CuI catalyzed) intermediate1->step2 intermediate2 Intermediate: 5-Nitrobenzofuran step2->intermediate2 trouble2 Troubleshooting: - Catalyst failure - Side reactions step2->trouble2 step3 Step 3: Reduction (e.g., H2, Pd/C or SnCl2) intermediate2->step3 product Product: 5-Aminobenzofuran step3->product trouble3 Troubleshooting: - Catalyst poisoning - Incomplete reaction step3->trouble3

Caption: A typical workflow for the "Amino-Last" synthesis of 5-aminobenzofuran.

Problem 3: Incomplete Reduction of the 5-Nitro Group

I'm trying to reduce 5-nitrobenzofuran to 5-aminobenzofuran using catalytic hydrogenation (H₂, 10% Pd/C), but the reaction stalls, or I get a mixture of starting material and product.

Potential Causes & Solutions:

  • Cause 1: Catalyst Poisoning. Sulfur-containing impurities from previous steps or coordination of the benzofuran oxygen to the palladium surface can poison the catalyst.

    • Solution 1: Treat your 5-nitrobenzofuran intermediate with activated charcoal before the reduction step to remove potential poisons.

    • Solution 2: Switch to a different reduction method that is less sensitive to poisoning. Reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a polar solvent like ethanol or ethyl acetate at reflux is a highly effective and classic alternative. Another robust option is using iron powder (Fe) in acetic acid or with ammonium chloride.

  • Cause 2: Insufficient Hydrogen Pressure or Agitation. For solid-liquid phase reactions like catalytic hydrogenation, efficient mixing is crucial for the substrate to access the catalyst surface and dissolved hydrogen.

    • Solution: Ensure vigorous stirring or shaking. If using a balloon of hydrogen, ensure there are no leaks. For stubborn reductions, move to a Parr shaker or a similar apparatus that allows for higher, sustained hydrogen pressures (e.g., 50 psi).

  • Cause 3: Catalyst Deactivation. The batch of Pd/C may be old or inactive.

    • Solution: Always use a fresh bottle of catalyst or test a new batch on a known, reliable substrate. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%), but be aware this can sometimes lead to over-reduction if other reducible groups are present.

Diagram 2: Competing Pathways in Nitro Group Reduction

This diagram illustrates the desired reaction versus a potential side reaction if the catalyst is too active or conditions are not controlled.

G Start 5-Nitrobenzofuran (R-NO2) Intermediate Nitroso/Hydroxylamine Intermediates Start->Intermediate [H] Desired 5-Aminobenzofuran (R-NH2) SideProduct Side Products (e.g., Azoxy, Azo compounds) (R-N=N(O)-R, R-N=N-R) Intermediate->Desired [H] (Complete Reduction) Intermediate->SideProduct Dimerization (Incomplete Reduction)

Caption: Desired vs. undesired pathways during the reduction of a nitro group.

Detailed Protocol: Tin(II) Chloride Reduction of 5-Nitrobenzofuran

This protocol provides a reliable, scalable alternative to catalytic hydrogenation.

Materials:

  • 5-Nitrobenzofuran (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrobenzofuran (1.0 eq).

  • Reagent Addition: Add ethanol (or ethyl acetate) to create a slurry (approx. 0.2-0.5 M concentration). Add tin(II) chloride dihydrate (4-5 eq) to the slurry. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours. The starting material is UV active and stains yellow with permanganate, while the product is also UV active but will have a different Rf.

  • Work-up (Quenching): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate tin salts (tin hydroxide). Be cautious as CO₂ gas will evolve. Continue adding base until the pH of the aqueous layer is ~8.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with the extraction solvent (DCM or Ethyl Acetate) to recover all the product.

  • Extraction: Transfer the filtrate to a separatory funnel. If layers are not well-defined, add more solvent and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-aminobenzofuran.

  • Purification: The product is often a solid. It can be purified by recrystallization or by column chromatography on silica gel if necessary. The free amine can be unstable on silica over long periods, so chromatography should be performed relatively quickly.

Technical Support Center: Navigating the Complexities of Substituted Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently encountered issues. Benzofuran derivatives are a critical scaffold in medicinal chemistry, and their successful synthesis is paramount.[1][2] This resource provides field-proven insights and evidence-based protocols to help you navigate the intricacies of their synthesis and minimize the formation of unwanted side products.

Troubleshooting Guide: A Symptom-Based Approach to Side Reactions

This section addresses specific problems you may encounter during your experiments, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Yield of the Desired Benzofuran in Transition-Metal Catalyzed Syntheses

Question: My palladium- or copper-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or complete failure. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in these powerful cross-coupling and cyclization reactions are a common frustration and can often be traced back to a few key factors related to catalyst activity, reagent quality, and reaction conditions.

Probable Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium or copper catalyst may be oxidized or "poisoned." This can be due to improper storage, the age of the catalyst, or the presence of oxygen in the reaction.[1]

    • Solution:

      • Use Fresh Catalyst: Always use a freshly opened or recently purchased catalyst.

      • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1]

      • Degas Solvents: Thoroughly degas all solvents prior to use. This can be achieved by sparging with an inert gas for at least 30 minutes.[1]

  • Glaser Homocoupling (A Common Culprit):

    • Cause: In Sonogashira reactions that utilize a copper co-catalyst, the primary side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This consumes your alkyne and leads to the formation of a symmetrical diyne byproduct.

    • Solution:

      • Go Copper-Free: The most effective solution is to employ a copper-free Sonogashira protocol. Several modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.[3][4]

      • Minimize Copper Concentration: If a copper co-catalyst is necessary, use the lowest effective concentration.

      • Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[5]

  • Poor Reagent Quality or Stoichiometry:

    • Cause: Impurities in starting materials, particularly the o-halophenol and the alkyne, can interfere with the catalytic cycle. Incorrect stoichiometry can also lead to incomplete conversion.[1]

    • Solution:

      • Purify Starting Materials: Ensure all reagents are of high purity. Recrystallize or chromatograph starting materials if necessary.

      • Verify Stoichiometry: Accurately weigh all reagents and verify the molar ratios. An excess of the alkyne (1.1-1.5 equivalents) is often used to drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions:

    • Cause: The choice of base, solvent, and temperature can dramatically impact the reaction outcome. For instance, using sodium bicarbonate (NaHCO₃) at high temperatures can lead to its decomposition, producing water that can deactivate the palladium catalyst.[6]

    • Solution:

      • Base Screening: Switch to an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]

      • Solvent and Temperature Optimization: Screen different solvents and temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A systematic optimization is key.

Workflow for Troubleshooting Low Yield

start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst inert_atm Ensure Inert Atmosphere catalyst->inert_atm base Screen Bases (e.g., K2CO3, Cs2CO3) conditions->base solvent Screen Solvents conditions->solvent temp Vary Temperature conditions->temp purify Purify Starting Materials reagents->purify stoichiometry Adjust Stoichiometry reagents->stoichiometry degas Degas Solvents reagents->degas glaser Minimize Glaser Coupling (e.g., Copper-Free Conditions) side_reactions->glaser

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Regioisomers in Acid-Catalyzed Cyclizations

Question: My acid-catalyzed intramolecular cyclization of an α-aryloxyketone is producing a mixture of benzofuran regioisomers. How can I improve the selectivity?

Answer:

The formation of regioisomers is a classic challenge in intramolecular Friedel-Crafts type reactions.[8] The regiochemical outcome is a delicate balance of steric and electronic factors of the starting material and the reaction conditions.

Probable Causes & Solutions:

  • Electronic Effects of Substituents:

    • Cause: The electronic nature of the substituents on the aromatic ring dictates the position of electrophilic attack. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring. The position with the highest electron density will be preferentially attacked.

    • Solution:

      • Substrate Design: If possible, design your substrate to have a strong directing group that favors cyclization at a single position. For example, a bulky blocking group can be used to sterically hinder one of the potential cyclization sites.

      • Predict with QM: Computational chemistry (Quantum Mechanics) can be a powerful tool to predict the electron density at different positions on the aromatic ring and thus anticipate the major regioisomer.

  • Steric Hindrance:

    • Cause: Bulky substituents on the aromatic ring or on the ketone side chain can sterically hinder the approach of the electrophile to a particular position, favoring cyclization at a less hindered site.[8]

    • Solution:

      • Modify Substituents: If synthetically feasible, modifying the size of substituents can steer the regioselectivity.

  • Reaction Conditions:

    • Cause: The choice of acid catalyst and reaction temperature can influence the product ratio. Stronger Lewis acids or higher temperatures can sometimes lead to lower selectivity.[8]

    • Solution:

      • Catalyst Screening: Screen a variety of Lewis and Brønsted acids (e.g., polyphosphoric acid (PPA), TiCl₄, FeCl₃, TfOH).[9][10] Milder conditions may favor the thermodynamically more stable product.

      • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetic product.

Decision Tree for Improving Regioselectivity

start Poor Regioselectivity analyze Analyze Substrate (Steric & Electronic Effects) start->analyze modify Modify Reaction Conditions start->modify edg Electron-Donating Group Present? analyze->edg catalyst Screen Lewis/Brønsted Acids modify->catalyst temp Optimize Temperature modify->temp solvent Vary Solvent Polarity modify->solvent yes Favors ortho/para cyclization edg->yes no Consider adding a directing group edg->no

References

Technical Support Center: C-H Arylation of Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the C-H arylation of benzofuran scaffolds. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this powerful transformation to synthesize complex molecules. Instead of a generic overview, we will directly address the nuanced challenges and frequently encountered issues in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to rationalize and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the C-H arylation of benzofurans. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Question 1: My reaction yield is very low, or I'm observing no product formation. What are the primary factors to investigate?

Answer: Low or no conversion is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Cause 1: Catalyst Inactivity or Decomposition. The palladium catalyst is the heart of the reaction, and its state is paramount. The acidic byproduct generated during the coupling (e.g., HI from aryl iodides) can lead to catalyst decomposition.[1]

    • Solution: Ensure you are using a suitable base. Silver salts (e.g., Ag₂O) or inorganic bases like K₂CO₃ are often used not only to facilitate the C-H activation step but also to neutralize the acid byproduct.[1][2] In some protocols, additives like 2-nitrobenzoic acid are crucial for enabling room-temperature reactivity, possibly by facilitating a key halide abstraction step.[2]

  • Cause 2: Sub-optimal Solvent Choice. The solvent plays a critical role beyond just dissolving reagents. It can influence catalyst stability and the C-H activation mechanism.

    • Solution: While various solvents are reported, hexafluoro-2-propanol (HFIP) has been shown to be a "powerful solvent" for C-H functionalization, enabling high yields even at room temperature for challenging substrates.[2] If you are using more conventional solvents like dioxane or DCE and facing issues, consider switching to HFIP.

  • Cause 3: Electronic Mismatch of Coupling Partners. The electronic properties of both the benzofuran and the arylating agent significantly impact reactivity.

    • Solution: Arylating agents bearing strong electron-withdrawing groups (e.g., -CF₃, -CN) can be less reactive in some systems.[3] Conversely, electron-rich aryl iodides often demonstrate higher reactivity.[2] If your arylating agent is electron-poor, you may need to increase the reaction temperature or catalyst loading. For the benzofuran scaffold, substituents can also influence reactivity, though many modern protocols tolerate a wide range.[4]

  • Cause 4: Inappropriate Arylating Agent. Not all aryl sources are created equal. Aryl halides, arylboronic acids, and aryldiazonium salts operate under different conditions and mechanisms.

    • Solution: For general robustness and mild conditions, aryl iodides are an excellent starting point.[2][5][6] Arylboronic acids often require an oxidant,[7] while aryldiazonium salts can be highly reactive but may be less stable.[8] Ensure your chosen conditions (base, oxidant, additives) match your arylating agent.

Troubleshooting Workflow: Low Conversion

start Low or No Yield Observed q1 Is the catalyst system appropriate? (Pd source, additives, base) start->q1 s1 Check literature for the specific arylating agent. Additives like Ag₂O or specific acids can be critical. q1->s1 No q2 Is the solvent optimal? q1->q2 Yes s1->q2 s2 Consider switching to HFIP, especially for room-temperature reactions. q2->s2 No q3 Are there strong electronic effects? (e.g., EWG on aryl halide) q2->q3 Yes s2->q3 s3 Increase temperature or catalyst loading. Consider a more reactive arylating agent. q3->s3 Yes end Reaction Optimized q3->end No s3->end

Caption: A decision tree for troubleshooting low-yield reactions.

Question 2: My reaction is producing a mixture of C2 and C3-arylated isomers. How can I improve the regioselectivity for the C2 position?

Answer: Achieving high regioselectivity is a known challenge in the functionalization of benzofurans because the C2 and C3 positions can exhibit similar reactivity.[8] However, modern methods have largely solved this issue, favoring C2 arylation.

  • Mechanistic Basis for Selectivity: The preference for C2 or C3 substitution is dictated by the reaction mechanism.

    • In classic electrophilic aromatic substitution, attack at C2 leads to a more stable intermediate where the positive charge is delocalized onto the benzene ring, similar to a benzyl carbocation.[9] Attack at C3 places the positive charge adjacent to the oxygen, which can stabilize it through resonance, but this is often less favorable than benzylic stabilization.[9]

    • For many modern palladium-catalyzed reactions, a Heck-type mechanism is proposed.[2][10] In this pathway, regioselectivity is determined during the carbopalladation step. The C2 position is generally favored due to electronic and steric factors.

  • Practical Solutions for Controlling Regioselectivity:

    • Choice of Arylating Agent: This is a powerful tool. For instance, using benzenesulfonyl chlorides as the coupling partner has been shown to strongly favor arylation at the C2 position over C3.[8]

    • Reaction Conditions: Most well-optimized modern protocols, particularly those using aryl iodides with a Pd(OAc)₂/Ag₂O system in HFIP, provide complete C2 regioselectivity.[2][5][6] If you are observing mixtures, your conditions may be favoring a competing pathway. Adhering closely to established, highly C2-selective protocols is the best strategy.

    • Avoid Ambiguous Conditions: Conditions that might promote multiple mechanistic pathways (e.g., strongly acidic conditions without a proper base) could potentially lead to mixtures. Ensure your reaction is buffered by an appropriate base to maintain a consistent catalytic cycle.

Parameter Recommendation for High C2-Selectivity Rationale
Arylating Agent Aryl Iodides[2], Benzenesulfonyl Chlorides[8]These reagents have been demonstrated in robust protocols to yield exclusively C2-arylated products.
Catalyst System Pd(OAc)₂ with a silver salt (e.g., Ag₂O)This combination is proven for high C2 selectivity in mild, room-temperature protocols.[2]
Solvent Hexafluoro-2-propanol (HFIP)Promotes a Heck-type pathway that is inherently selective for the C2 position.[2]

Table 1: Key Parameters for Achieving High C2-Regioselectivity.

Frequently Asked Questions (FAQs)

Q: What is the mechanism for the palladium-catalyzed C-H arylation of benzofuran?

A: While several mechanisms can be operative, including Concerted Metalation-Deprotonation (CMD) and Electrophilic Aromatic Substitution (SₑAr), strong evidence points towards a Heck-type pathway for many of the most robust and mild protocols, particularly those using aryl iodides.[2][11]

The key steps in this proposed cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-I) to form a Pd(II) intermediate.

  • Coordination: The benzofuran substrate coordinates to the Pd(II) complex.

  • Carbopalladation: The aryl group on the palladium center is transferred to the C2 position of the benzofuran, forming a new C-C bond and a Pd-C bond at the C3 position.

  • β-Hydride Elimination: A hydrogen atom from the C3 position is eliminated, regenerating the double bond within the furan ring and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates acid (H-I), regenerating the Pd(0) catalyst, which can re-enter the cycle. A base is required to neutralize this acid.

G A Pd(0)L₂ B Ar-Pd(II)-I(L₂) A->B Oxidative Addition (+ Ar-I) C Benzofuran Coordination B->C + Benzofuran D Carbopalladation Intermediate C->D Carbopalladation (C2-Arylation) E Product + H-Pd(II)-I(L₂) D->E β-Hydride Elimination E->A Reductive Elimination (+ Base, - Base-HI) F Product E->F Product Release

Caption: Simplified catalytic cycle for a Heck-type C-H arylation.

Q: Do I need a ligand for my palladium catalyst?

A: Not always. Many highly efficient protocols for the C-H arylation of benzofurans are explicitly "ligand-free," relying on a simple palladium salt like Pd(OAc)₂.[8] In these cases, the solvent, substrate, or an additive (like a carboxylate) may serve a coordinating role. However, for less reactive coupling partners, such as aryl chlorides, the use of electron-rich, bulky phosphine ligands (e.g., PCy₃) may be necessary to promote the initial oxidative addition step.[12] For most applications involving aryl iodides or bromides with benzofuran, starting with a ligand-free system is a sound and economical approach.

Q: Can this reaction be performed at room temperature?

A: Yes. The development of room-temperature C-H arylation represents a significant advance. A robust method using Pd(OAc)₂, Ag₂O, and 2-nitrobenzoic acid in HFIP solvent allows for the C2-arylation of a wide range of benzofurans with aryl iodides at ambient temperature, often in under 24 hours.[2][5][6] This is particularly valuable for substrates containing heat-sensitive functional groups.

Experimental Protocols

General Protocol for Room-Temperature C2-Arylation of Benzofuran

This protocol is adapted from the highly robust method developed by Luscombe and co-workers and is an excellent starting point for a wide variety of substrates.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • 2-Nitrobenzoic acid

  • Benzofuran substrate

  • Aryl iodide

  • Hexafluoro-2-propanol (HFIP), anhydrous

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) is recommended but the reaction can be tolerant to air.[8]

Procedure:

  • To a clean, dry reaction vial, add the benzofuran substrate (1.0 equiv), 2-nitrobenzoic acid (1.5 equiv), and silver(I) oxide (0.75 equiv).

  • Add the aryl iodide (2.0 equiv) to the vial.

  • Finally, add the palladium(II) acetate catalyst (0.05 equiv, 5 mol%).

  • Evacuate and backfill the vial with an inert gas (this is good practice, though not always strictly necessary).

  • Add anhydrous HFIP to achieve the desired concentration (e.g., 1 M with respect to the benzofuran).

  • Seal the vial and stir the reaction mixture at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 16-24 hours.

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove insoluble silver salts and catalyst residues.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Component Stoichiometry (equiv) Molar Ratio (mol%) Purpose
Benzofuran1.0100Substrate
Aryl Iodide2.0200Arylating Agent
Pd(OAc)₂0.055Catalyst
Ag₂O0.7575Base / Halide Scavenger
2-Nitrobenzoic Acid1.5150Additive / Promoter
HFIP--Solvent

Table 2: Typical Reagent Stoichiometry for Room-Temperature C-H Arylation.

References

Technical Support Center: Strategic Prevention of Byproduct Formation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzofuran scaffolds. The benzofuran core is a vital structural motif in numerous pharmaceuticals and natural products, making its efficient and clean synthesis a critical endeavor.[1][2][3]

This resource moves beyond standard protocols to provide in-depth, experience-driven insights into preventing the formation of common byproducts. By understanding the mechanistic origins of these impurities, you can proactively optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization of an o-alkynylphenol is sluggish and forms significant amounts of homocoupled alkyne byproducts. What is the likely cause and solution?

A1: This is a classic issue in Sonogashira coupling reactions followed by intramolecular cyclization. The formation of homocoupled alkyne (Glazer coupling) byproducts typically points to two primary factors: the presence of oxygen and an inappropriate copper co-catalyst concentration.

Causality: The copper(I) co-catalyst, essential for the Sonogashira coupling, can be oxidized to copper(II) by trace oxygen in the reaction mixture. Copper(II) then promotes the oxidative homocoupling of your terminal alkyne.

Troubleshooting Protocol:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

  • Optimize Catalyst System:

    • Palladium Source: Use a well-defined palladium catalyst like (PPh₃)PdCl₂.[4]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is a common and effective co-catalyst.[4] Ensure it is of high purity.

    • Ligand Choice: The use of appropriate ligands can stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Monitor progress by TLC to avoid prolonged heating.

Self-Validation: A significant reduction in the homocoupled byproduct upon implementing rigorous inert atmosphere techniques confirms that oxidative coupling was the primary issue.

Q2: In my intramolecular Wittig reaction to form a benzofuran, I'm observing a significant amount of a byproduct that appears to be a 3-acylbenzofuran. How is this forming and how can I prevent it?

A2: The formation of a 3-acylbenzofuran during an intramolecular Wittig reaction is an interesting and sometimes unexpected side reaction.[5] This typically occurs when the reaction conditions allow for an alternative reaction pathway to compete with the desired cyclization.

Causality: This byproduct can arise from the acylation of the initially formed 2-substituted benzofuran.[5] The conditions of the Wittig reaction, particularly if an excess of the acylating agent is used or if the reaction is run at elevated temperatures for extended periods, can facilitate this secondary reaction.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use no more than a slight excess of the acyl chloride.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for the intramolecular Wittig reaction to proceed at a reasonable rate. Elevated temperatures can promote the undesired acylation.

  • Order of Addition: Add the base to the solution of the phosphonium salt and the acyl chloride at a controlled rate and low temperature to manage the concentration of the reactive ylide.

Self-Validation: Successful prevention of the 3-acylbenzofuran byproduct will be evident by its absence or significant reduction in the crude reaction mixture as analyzed by techniques like GC/MS or ¹H NMR.

Q3: My acid-catalyzed cyclization of an acetal is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge in acid-catalyzed cyclizations, particularly when the aromatic ring has multiple potential sites for electrophilic attack.[6][7] The regioselectivity is governed by the electronic and steric properties of the substrate and the reaction conditions.

Causality: Under acidic conditions, the acetal is protonated and eliminates a molecule of alcohol to form a reactive oxonium ion.[7] The subsequent intramolecular nucleophilic attack by the phenyl ring can occur at different positions, leading to a mixture of regioisomers.[7] The relative stability of the transition states leading to the different isomers determines the product ratio.

Troubleshooting Protocol:

  • Choice of Acid Catalyst: The strength and type of acid can influence regioselectivity. Experiment with different Brønsted acids (e.g., PPA, TFA) and Lewis acids. In some cases, a milder acid may favor the formation of the thermodynamically more stable product.[6]

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states. A systematic screening of solvents may reveal conditions that favor the desired isomer.

  • Temperature Optimization: Reaction temperature can impact the product ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically controlled product.[6]

Self-Validation: A change in the isomeric ratio, as determined by ¹H NMR or HPLC analysis of the crude product, upon modification of the acid catalyst, solvent, or temperature will validate the approach.

Troubleshooting Guide

Issue 1: Formation of Polymeric or Tar-Like Materials

Symptoms:

  • Difficult-to-stir reaction mixture.

  • Low yield of desired product with a significant amount of insoluble, dark material.

  • Complex baseline on TLC analysis.

Underlying Causes & Mechanisms:

  • Acid-Catalyzed Polymerization: Strong acids can promote the self-condensation or polymerization of sensitive substrates like alkenylphenols.[6]

  • Oxidative Decomposition: In transition-metal-catalyzed reactions, oxidative degradation of starting materials or products can lead to complex mixtures.

Mitigation Strategies:

StrategyRationale
Use Milder Reaction Conditions Employ milder acid catalysts (e.g., swapping a strong mineral acid for an organic acid like TFA) or lower reaction temperatures to disfavor polymerization pathways.[6]
Employ an Inert Atmosphere For transition-metal-catalyzed reactions, maintaining a strict inert atmosphere (N₂ or Ar) minimizes oxidative side reactions.
Controlled Addition of Reagents Slow, controlled addition of a reactive reagent can maintain a low instantaneous concentration, reducing the likelihood of bimolecular side reactions like polymerization.
Issue 2: Incomplete Cyclization and Recovery of Starting Material

Symptoms:

  • Significant amount of starting material observed in the crude product by TLC or NMR.

  • Low conversion to the desired benzofuran.

Underlying Causes & Mechanisms:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents.

  • Unfavorable Reaction Kinetics: The activation energy for the cyclization may be too high at the chosen temperature.

Mitigation Strategies:

StrategyRationale
Screen Catalysts and Ligands For metal-catalyzed reactions, screen a variety of catalysts and ligands to find a more active system. For example, in palladium-catalyzed reactions, different phosphine ligands can have a dramatic effect on reaction efficiency.
Increase Catalyst Loading A modest increase in catalyst loading can sometimes overcome low activity, though this should be done judiciously to manage costs and potential side reactions.
Optimize Reaction Temperature and Time Systematically increase the reaction temperature and monitor the reaction progress over time to find the optimal balance for complete conversion without significant byproduct formation.[8][9]
Purify Starting Materials Ensure all starting materials and solvents are pure and dry, as impurities can poison catalysts.
Issue 3: Formation of Dihydrobenzofuran Byproducts

Symptoms:

  • Presence of a product with a molecular weight 2 units higher than the expected benzofuran.

  • Appearance of aliphatic protons in the ¹H NMR spectrum of the product mixture.

Underlying Causes & Mechanisms:

  • Incomplete Oxidation: In syntheses that involve an oxidative cyclization step, incomplete oxidation can lead to the formation of the corresponding dihydrobenzofuran.

  • Reductive Side Reactions: In some cases, reaction conditions may favor the reduction of an intermediate or the final product.

Mitigation Strategies:

StrategyRationale
Optimize Oxidant Stoichiometry If an external oxidant is used, ensure that a sufficient stoichiometric amount is present. A slight excess may be necessary to drive the reaction to completion.
Choice of Oxidant Some oxidants are more effective than others for specific transformations. For example, in the oxidative coupling of phenols, silver(I) oxide has been shown to be an efficient oxidant.[8]
Modify Reaction Atmosphere If the reaction relies on atmospheric oxygen as the oxidant, ensuring good aeration of the reaction mixture can improve the yield of the fully aromatized product.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts in benzofuran synthesis and byproduct formation.

Byproduct_Formation_Sonogashira cluster_desired Desired Pathway: Sonogashira Coupling cluster_byproduct Byproduct Pathway: Glaser Coupling o-Iodophenol o-Iodophenol Cross_Coupled_Intermediate o-Alkynylphenol Intermediate o-Iodophenol->Cross_Coupled_Intermediate Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Cross_Coupled_Intermediate Pd_Catalyst Pd(0)/Cu(I) Catalyst Pd_Catalyst->Cross_Coupled_Intermediate Benzofuran_Product Benzofuran Cross_Coupled_Intermediate->Benzofuran_Product Intramolecular Cyclization Terminal_Alkyne_2 Terminal Alkyne Homocoupled_Byproduct Homocoupled Alkyne (Diyne Byproduct) Terminal_Alkyne_2->Homocoupled_Byproduct O2_Cu O₂ / Cu(II) O2_Cu->Homocoupled_Byproduct

Caption: Desired Sonogashira coupling vs. undesired Glaser homocoupling.

Regioselectivity_Control Acetal_Substrate Substituted Acetal Substrate Protonation Protonation (H⁺) Acetal_Substrate->Protonation Oxonium_Ion Oxonium Ion Intermediate Protonation->Oxonium_Ion Pathway_A Cyclization at Site A Oxonium_Ion->Pathway_A Kinetic/Thermodynamic Control Pathway_B Cyclization at Site B Oxonium_Ion->Pathway_B Kinetic/Thermodynamic Control Regioisomer_A Regioisomer A Pathway_A->Regioisomer_A Regioisomer_B Regioisomer B Pathway_B->Regioisomer_B Control_Factors Control Factors: - Acid Choice - Temperature - Solvent Control_Factors->Oxonium_Ion

Caption: Factors influencing regioselectivity in acid-catalyzed cyclization.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a critical intermediate in medicinal chemistry, robust and reproducible synthesis of this molecule is paramount.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field experience.

Overview of the Synthetic Strategy

The most common and scalable route to this compound involves a two-step transformation from a commercially available starting material, Methyl 1-benzofuran-2-carboxylate. The strategy is as follows:

  • Electrophilic Nitration: Regioselective nitration at the C5 position of the benzofuran ring.

  • Reduction of the Nitro Group: Conversion of the 5-nitro group to the 5-amino group.

  • Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.[4]

This pathway is generally favored for its high yields and the relative accessibility of the starting materials.

Synthetic_Pathway Start Methyl 1-benzofuran-2-carboxylate Nitro Methyl 5-nitro-1-benzofuran-2-carboxylate Start->Nitro Step 1: Nitration (HNO₃, H₂SO₄) Amino Methyl 5-amino-1-benzofuran-2-carboxylate Nitro->Amino Step 2: Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) HCl_Salt Methyl 5-amino-1-benzofuran-2-carboxylate HCl Amino->HCl_Salt Step 3: Salt Formation (HCl) Troubleshooting_Purity Start Final Product is Impure/Colored Check_Intermediate Check Purity of Nitro Intermediate (HPLC) Start->Check_Intermediate Purify_Nitro Recrystallize Nitro Intermediate Check_Intermediate->Purify_Nitro No (<98%) Check_Oxidation Is the free amine dark? Check_Intermediate->Check_Oxidation Yes (≥98%) Purify_Nitro->Check_Oxidation Inert_Atmosphere Handle under N₂/Ar Use Activated Carbon Treatment Check_Oxidation->Inert_Atmosphere Yes Check_Final_Purification Final Purification Method? Check_Oxidation->Check_Final_Purification No Inert_Atmosphere->Check_Final_Purification Recrystallize_Amine Recrystallize Free Amine before Salt Formation Check_Final_Purification->Recrystallize_Amine Crude Recrystallize_Salt Recrystallize Final HCl Salt Recrystallize_Amine->Recrystallize_Salt Success High Purity Product Recrystallize_Salt->Success

References

alternative workup procedures for isolating aminobenzofuran esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of aminobenzofuran esters. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the workup and isolation phases of their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate common obstacles and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm consistently getting a persistent emulsion during my aqueous workup. How can I break it or, better yet, prevent it?

A. Understanding the Cause:

Emulsion formation is one of the most frequent challenges in liquid-liquid extractions, especially when dealing with amine-containing compounds. Emulsions are colloidal suspensions of one liquid in another, preventing the clean separation of aqueous and organic layers. This often occurs due to several factors:

  • Surfactant-like Intermediates: Partially soluble reaction byproducts or the aminobenzofuran ester itself can act as surfactants, reducing the interfacial tension between the two layers.[1]

  • High Concentration: Overly concentrated reaction mixtures can increase viscosity and the likelihood of emulsion formation.

  • Vigorous Shaking: Excessive agitation introduces high kinetic energy, breaking the liquids into fine droplets that struggle to coalesce.[2]

  • Similar Densities: If the densities of the organic and aqueous phases are too close, gravitational separation is less efficient.[2]

Troubleshooting Guide: Managing Emulsions

Strategy 1: Prevention (The Best Approach)

  • Pre-Workup Solvent Removal: Before adding any aqueous solution, evaporate the reaction solvent (e.g., DMF, DMSO, THF) under reduced pressure. Re-dissolve the residue in your chosen extraction solvent (e.g., ethyl acetate, dichloromethane).[3][4] This removes water-miscible solvents that can promote layer mixing.

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[1] This provides sufficient surface area for extraction without creating a stable emulsion.

Strategy 2: Breaking an Existing Emulsion

If an emulsion has already formed, here are several techniques to resolve it, starting with the least invasive:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[3][4]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[1][3][4] This increases the ionic strength and density of the aqueous layer, forcing organic components out and helping to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[1][3] This can physically disrupt the droplets. The filtrate can then be returned to the separatory funnel for separation.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[1]

  • Solvent Addition:

    • Add more of your organic extraction solvent (dilution can help).[3]

    • Add a few drops of a different solvent, like ethanol, to alter the properties of the interface.[4]

Diagram: Decision-Making Workflow for Emulsion Troubleshooting

Emulsion_Troubleshooting Start Emulsion Formed Wait Let stand for 15-30 min Start->Wait Start Here AddBrine Add Saturated Brine (NaCl) Wait->AddBrine Failure Resolved Layers Separated Wait->Resolved Success Filter Filter through Celite® or Glass Wool AddBrine->Filter Failure AddBrine->Resolved Success Centrifuge Centrifuge the Mixture Filter->Centrifuge Failure Filter->Resolved Success Dilute Dilute with Organic Solvent (5-10x) Centrifuge->Dilute Failure Centrifuge->Resolved Success Dilute->Resolved Success NotResolved Still Emulsified Dilute->NotResolved Last Resort

Caption: A step-by-step decision tree for resolving emulsions during workup.

FAQ 2: My product seems to be crashing out as a solid at the interface between the layers. What's the best way to recover it?

A. Understanding the Cause:

This typically happens when your aminobenzofuran ester has poor solubility in both the aqueous and organic phases under the current workup conditions. The amine group can become protonated in acidic or even neutral water, increasing its aqueous solubility, while the ester and benzofuran core remain lipophilic. This dual nature can lead to precipitation at the interface.[3]

Troubleshooting Guide: Recovering Interfacial Solids

Protocol: Interfacial Solid Recovery

  • Isolate the Mixture: Drain the entire contents of the separatory funnel, including the solid, into a beaker or flask.

  • Filter and Wash: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water (to remove inorganic salts) and then with a small amount of cold, non-polar solvent like hexane or diethyl ether (to remove organic impurities).

  • Assess and Re-dissolve: The solid is likely your product. Dissolve it in a larger volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). You may need to gently warm the mixture.

  • Dry and Purify: Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The recovered solid can then be purified by recrystallization or column chromatography.

Prevention Strategy:

  • Adjust Aqueous pH: Before extraction, ensure the aqueous layer is slightly basic (pH 8-9) by adding a saturated solution of sodium bicarbonate (NaHCO₃).[5] This keeps the amine group in its neutral, free-base form, which is significantly more soluble in organic solvents. Avoid strong bases like NaOH, which could hydrolyze the ester.[6]

  • Choose a Better Solvent: Your primary extraction solvent may be a poor choice. Test the solubility of your crude product in various solvents (e.g., ethyl acetate, dichloromethane, chloroform) to find one that works better.

FAQ 3: My final yield is very low. Could my compound be degrading or lost during the workup?

A. Understanding the Cause:

Low yields can stem from several issues, including incomplete reactions, mechanical losses, or chemical degradation during the workup itself. Aminobenzofuran esters have two key functional groups—an amine and an ester—that can be sensitive to pH.

  • Ester Hydrolysis: The ester group is susceptible to hydrolysis under both strong acidic and strong basic conditions.[6][7] Using reagents like concentrated HCl or NaOH during the workup can cleave the ester, leading to the corresponding carboxylic acid, which will be lost to the aqueous layer.

  • Amine Protonation: If the aqueous layer is acidic, the amine group will be protonated (-NH₃⁺). This salt form is highly water-soluble and will not be efficiently extracted into the organic layer.

Troubleshooting Guide: Maximizing Yield

Protocol: pH-Controlled Alternative Workup

This protocol is designed to protect the ester functionality while ensuring the amine is in the correct form for efficient extraction.

  • Quench and Neutralize: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding it to a beaker of ice water.

  • Basify Mildly: Adjust the pH of the aqueous mixture to 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃).[5] Monitor with pH paper. This deprotonates any ammonium salts without being harsh enough to significantly hydrolyze the ester.

  • Extract Serially: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times, using a smaller volume of solvent for each extraction (e.g., 3 x 50 mL instead of 1 x 150 mL).[5] Multiple extractions are more efficient at recovering the product.

  • Combine and Wash: Combine the organic layers and wash once with brine. The brine wash helps remove residual water and breaks minor emulsions.[5]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Diagram: Standard vs. pH-Controlled Workup Workflow

Workup_Comparison cluster_0 Standard Workup (Potential for Low Yield) cluster_1 Alternative pH-Controlled Workup (Yield-Optimized) S1 Reaction Mixture S2 Quench with H₂O S1->S2 S3 Extract with Organic Solvent S2->S3 S4 Wash with Acid/Base (e.g., 1M HCl, 1M NaOH) S3->S4 S5 Dry & Concentrate S4->S5 S_Risk RISK: - Ester Hydrolysis - Product lost to aq. layer S4->S_Risk A1 Reaction Mixture A2 Quench with H₂O A1->A2 A3 Adjust to pH 8-9 with sat. NaHCO₃ A2->A3 A4 Extract 3x with Organic Solvent A3->A4 A_Benefit BENEFIT: - Protects Ester - Maximizes Extraction A3->A_Benefit A5 Wash with Brine A4->A5 A6 Dry & Concentrate A5->A6

Caption: Comparison of a standard workup to a yield-optimized alternative.

FAQ 4: My crude product is an oil/impure solid. What's the best purification strategy: chromatography or recrystallization?

A. Understanding the Cause:

The choice between column chromatography and recrystallization depends on the nature of your product and impurities. Aminobenzofurans can be sensitive to the acidic nature of standard silica gel, potentially causing degradation on the column.[8] Recrystallization is excellent for removing minor impurities but requires finding a suitable solvent system, which can be challenging.[9][10]

Troubleshooting Guide: Purification Strategy

Strategy 1: Column Chromatography (with precautions)

  • Acid Sensitivity: The amine group can streak or irreversibly bind to acidic silica gel.

    • Solution: Deactivate the silica gel. Prepare a slurry of silica in your eluent (e.g., 95:5 hexane:ethyl acetate) and add 1-2% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica, allowing for much cleaner elution of amines. Alternatively, neutral alumina can be used as the stationary phase.[8]

  • Typical Eluent Systems: A gradient of ethyl acetate in hexane or petroleum ether is a common starting point for purifying benzofuran derivatives.[11][12]

Strategy 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure material if your compound is a solid.[13][14]

Protocol: Systematic Solvent Screening for Recrystallization

  • Test Solubility: Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe:

    • Ideal Solvent: The compound should be sparingly soluble at room temperature but dissolve completely upon heating.[9]

    • Insoluble: If the compound doesn't dissolve even when boiling, the solvent is unsuitable.

    • Too Soluble: If the compound dissolves completely at room temperature, it will not crystallize upon cooling.

  • Mixed Solvent Systems: If no single solvent is ideal, try a mixed system. Dissolve the compound in a minimum of a "good" solvent (one in which it is very soluble) at boiling. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then allow to cool slowly.

Data Table: Properties of Common Extraction Solvents
SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Notes
Ethyl Acetate 0.9024.477.1Good general-purpose solvent; less dense than water; can be prone to hydrolysis.[15]
Dichloromethane (DCM) 1.3263.139.6Denser than water; good for extracting many organics; can form emulsions.[2][4]
Diethyl Ether 0.7132.834.6Less dense than water; highly volatile and flammable.
Toluene 0.8672.4110.6Less dense than water; good for less polar compounds.
Hexane(s) ~0.6600.1~69Non-polar; less dense than water; often used for washing or in chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Aminobenzofuran and Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and organic synthesis, aromatic amines are foundational building blocks. Aniline and its derivatives are ubiquitous, but the isosteric replacement of the benzene ring with a benzofuran scaffold introduces significant changes in electronic properties, reactivity, and biological activity. 5-Aminobenzofuran, a structural analog of aniline, is a "privileged scaffold" found in numerous bioactive compounds.[1][2] Understanding its chemical reactivity in comparison to more common anilines is crucial for designing efficient synthetic routes and for predicting the behavior of these motifs in complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of 5-aminobenzofuran with a range of substituted anilines. We will move from a theoretical analysis of electronic structure and basicity to a practical examination of their behavior in key synthetic transformations, supported by experimental protocols and mechanistic insights.

Part 1: Theoretical Framework - Electronic Structure & Basicity

The reactivity of an aromatic amine is fundamentally governed by the availability of the nitrogen lone pair and the electron density of the aromatic system. These factors are dictated by the interplay of inductive and resonance effects.

Aniline: In aniline, the nitrogen's lone pair is delocalized into the benzene ring through resonance. This delocalization reduces the electron density on the nitrogen, making aniline a much weaker base (pKa of conjugate acid ≈ 4.6) than aliphatic amines like cyclohexylamine (pKa ≈ 11.2).[3][4] However, this same resonance effect enriches the ortho and para positions of the benzene ring, making aniline highly activated towards electrophilic aromatic substitution.[5]

5-Aminobenzofuran: In 5-aminobenzofuran, the electronic landscape is more complex. The system benefits from two sources of electron donation into the fused aromatic rings:

  • The Amino Group: As with aniline, the amino group at the 5-position donates its lone pair into the benzene portion of the scaffold.

  • The Furan Oxygen: The lone pair on the furan's oxygen atom also participates in the π-system, significantly increasing the overall electron density of the benzofuran ring system. Furan itself is known to be vastly more reactive towards electrophiles than benzene.[6][7]

This dual electron donation suggests that the π-system of 5-aminobenzofuran is significantly more electron-rich than that of aniline. Consequently, the nitrogen lone pair in 5-aminobenzofuran is expected to be more delocalized, rendering it a weaker base than aniline. The electron-withdrawing ester group in ethyl 5-aminobenzofuran-2-carboxylate further decreases basicity, with a predicted pKa of its conjugate acid around 3.32.[8]

The following diagram illustrates the key resonance contributors, showing how both the nitrogen and oxygen atoms delocalize electron density into the ring system.

Caption: Resonance delocalization in Aniline vs. 5-Aminobenzofuran.

Comparative Basicity:

To contextualize the reactivity of 5-aminobenzofuran, it is useful to compare the pKa of the conjugate acids of various substituted anilines. Electron-donating groups (EDGs) increase basicity by stabilizing the positive charge of the anilinium ion, while electron-withdrawing groups (EWGs) decrease it.[3][4]

CompoundSubstituent (para)pKa of Conjugate AcidEffect on Basicity
p-Nitroaniline-NO₂1.0Strongly Decreased
p-Chloroaniline-Cl3.98Decreased
Aniline -H 4.6 Reference
p-Toluidine-CH₃5.1Increased
p-Anisidine-OCH₃5.3Strongly Increased
Ethyl 5-aminobenzofuran-2-carboxylateFused Furan + -COOEt~3.32 (Predicted)[8]Decreased

Data sourced from multiple references.

The fused furan ring, despite being electron-rich, acts to delocalize the nitrogen lone pair more effectively, thus lowering the basicity of 5-aminobenzofuran relative to aniline. The presence of an additional electron-withdrawing group, like the 2-carboxylate ester, further reduces basicity.

Part 2: Comparative Reactivity in Key Transformations

A. N-Acylation

N-acylation is a fundamental reaction of anilines, proceeding via nucleophilic attack of the amino nitrogen on an acylating agent. The reaction rate is directly proportional to the nucleophilicity of the nitrogen atom.

Causality & Comparison:

  • Aniline: Possesses moderate nucleophilicity due to the balance of resonance delocalization and the inherent basicity of nitrogen.

  • Anilines with EDGs (p-anisidine): Increased electron density on the nitrogen enhances nucleophilicity, leading to faster acylation rates.

  • Anilines with EWGs (p-nitroaniline): Severely diminished electron density on the nitrogen reduces nucleophilicity, making acylation significantly slower.

  • 5-Aminobenzofuran: Due to extensive delocalization of the nitrogen lone pair involving the furan oxygen, its nucleophilicity is expected to be lower than that of aniline. Therefore, it should undergo acylation more slowly than aniline but faster than strongly deactivated anilines like p-nitroaniline.

Experimental Protocol: Comparative Acetylation via Schotten-Baumann Conditions

This protocol allows for a direct comparison of acylation rates under identical, biphasic conditions. The use of an aqueous base neutralizes the HCl byproduct, driving the reaction to completion.

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Analysis prep1 Dissolve Aniline (1.0 eq) in Flask A with DCM prep3 Add 10% NaOH (2.0 eq) to each flask prep1->prep3 prep2 Dissolve 5-Aminobenzofuran (1.0 eq) in Flask B with DCM prep2->prep3 react1 Cool both flasks to 0°C (ice bath) prep3->react1 react2 Add Acetyl Chloride (1.1 eq) dropwise to each flask react1->react2 react3 Stir vigorously at 0°C for 30 min, then warm to RT react2->react3 workup1 Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) react3->workup1 workup2 Separate layers workup1->workup2 workup3 Wash organic layer with 1M HCl, sat. NaHCO₃, brine workup2->workup3 workup4 Dry (Na₂SO₄), filter, and concentrate workup3->workup4 workup5 Purify by column chromatography or recrystallization workup4->workup5

Caption: Workflow for comparative N-acylation experiment.

B. Diazotization and Sandmeyer Reactions

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a vast array of functional groups via Sandmeyer and related reactions.[9][10][11] The reaction involves the formation of a nitrosonium ion (NO⁺) in situ, which is attacked by the amine.

Causality & Comparison: The efficiency of diazotization also depends on the nucleophilicity of the amine.

  • Aniline: Readily undergoes diazotization under standard conditions (NaNO₂, aq. acid, 0-5°C).

  • Deactivated Anilines: Amines with strong EWGs can be difficult to diazotize, sometimes requiring stronger nitrosating agents or different acid conditions.

  • Activated Anilines: Highly activated anilines can lead to side reactions, such as azo coupling between the newly formed diazonium salt and the unreacted starting material.

  • 5-Aminobenzofuran: Its reduced basicity compared to aniline suggests it will be slightly less reactive towards the nitrosonium ion. However, the highly activated benzofuran ring system presents a significant risk of side reactions, including electrophilic attack on the ring by the nitrosonium ion or azo coupling. Careful control of temperature and stoichiometry is critical. The resulting diazonium salt is a versatile intermediate for introducing halogens or other groups onto the benzofuran scaffold.[12]

Caption: Generalized mechanism of aniline diazotization.

Experimental Protocol: General Procedure for Sandmeyer Bromination

This protocol describes the conversion of the amine to a bromide, a common and robust transformation.

  • Diazotization: Dissolve the aromatic amine (1.0 eq) in an aqueous solution of HBr (e.g., 48%, ~3-4 eq). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Add a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water dropwise, keeping the internal temperature below 5°C. Stir for an additional 30 minutes at 0°C after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.1 eq) in additional 48% HBr. Cool this solution to 0°C. Slowly add the cold diazonium salt solution to the CuBr solution. The addition is often accompanied by the evolution of nitrogen gas.

  • Workup: After gas evolution ceases, allow the mixture to warm to room temperature and then heat gently (e.g., 60°C for 30 min) to ensure complete reaction. Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate or DCM), wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting aryl bromide by column chromatography or distillation.

C. Electrophilic Aromatic Substitution (EAS)

EAS is where the most dramatic differences between 5-aminobenzofuran and simple anilines emerge. The regiochemical outcome is determined by the directing effects of the substituents.

Causality & Comparison:

  • Aniline: The -NH₂ group is a powerful activating, ortho, para-directing group. Electrophilic attack occurs almost exclusively at the positions ortho and para to the amino group.[13]

  • Substituted Anilines: The regioselectivity is a predictable outcome of the combined directing effects of the amino group and the other substituent.

  • 5-Aminobenzofuran: This molecule presents a fascinating case of competing directing effects.

    • Amino Group Director: The powerful amino group at C5 strongly directs incoming electrophiles to the C4 and C6 positions (ortho and para to the amine).

    • Benzofuran Director: The inherent reactivity of the benzofuran nucleus favors electrophilic attack on the furan ring, preferentially at the C2 position.[7][14][15] This is due to the ability of the furan oxygen to stabilize the cationic intermediate (the sigma complex).[16][17]

The actual site of substitution will depend on the nature of the electrophile and the reaction conditions. "Harder," more reactive electrophiles may favor attack at the most nucleophilic site (likely C4 or C6), while other conditions might favor attack at the kinetically preferred C2 position of the furan ring. This competition makes predicting the outcome more complex than for a simple aniline and often results in mixtures of products.

References

A Comparative Guide to the Biological Activity of Methyl 5-amino-1-benzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged heterocyclic motif, consistently appearing in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. This guide focuses on a specific, yet highly promising, class of these compounds: derivatives of Methyl 5-amino-1-benzofuran-2-carboxylate. The presence of the amino group at the C-5 position and the carboxylate at C-2 offers reactive handles for the synthesis of a wide array of novel molecules. Here, we provide a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, supported by experimental data and detailed protocols to underscore their therapeutic potential. For the purpose of this guide, we will also consider derivatives of the closely related ethyl 5-amino-1-benzofuran-2-carboxylate, as the biological activity is primarily dictated by the core scaffold and its substitutions, with the ester group having a minimal impact in many cases.

Unveiling the Anticancer Potential

Several studies have highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[1][3][4][5] The derivatization of the 5-amino group of the benzofuran core has been a key strategy in the development of potent anticancer agents.

Comparative Cytotoxicity

The in vitro cytotoxic activity of newly synthesized benzofuran derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxic potency.

While specific IC50 values for a wide range of Methyl 5-amino-1-benzofuran-2-carboxylate derivatives are still emerging in the literature, studies on analogous benzofuran structures provide valuable insights. For instance, various substituted benzofurans have demonstrated significant activity against cell lines such as K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma).[1][5]

Table 1: Illustrative Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Bromo-derivative of 3-methyl-1-benzofuran-2-yl ethanoneK562> 30[3]
Bromo-derivative of 3-methyl-1-benzofuran-2-yl ethanonePC3> 30[3]
Bromo-derivative of 3-methyl-1-benzofuran-2-yl ethanoneSW620> 30[3]
Five selected benzofuran derivativesK562, MOLT-4, HeLa< 50[1]

Note: The data in this table is illustrative of the potential of the benzofuran scaffold and not specific to Methyl 5-amino-1-benzofuran-2-carboxylate derivatives, for which more targeted research is needed.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol provides a standardized method for assessing the in vitro cytotoxicity of synthesized derivatives.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to exponential growth phase cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_addition 3. Add derivatives at various concentrations cell_seeding->compound_addition incubation 4. Incubate for 72 hours compound_addition->incubation mtt_addition 5. Add MTT solution to each well incubation->mtt_addition formazan_formation 6. Incubate for 4 hours (formazan formation) mtt_addition->formazan_formation solubilization 7. Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading 8. Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation 9. Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Maintain the selected cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Once the cells reach 70-80% confluency, trypsinize, count, and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test derivatives in dimethyl sulfoxide (DMSO). On the following day, replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: After a 72-hour incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Benzofuran derivatives have shown promise in this arena, with studies demonstrating their ability to inhibit key inflammatory mediators.[6][7]

Comparative Anti-inflammatory Activity

A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is used to quantify nitrite, a stable product of NO, in the cell culture supernatant.

One study on benzofuran-piperazine hybrids demonstrated significant inhibition of NO production, with some compounds exhibiting IC50 values in the low micromolar range.[6] The anti-inflammatory mechanism of these compounds was linked to the downregulation of the NF-κB and MAPK signaling pathways.[6][7]

Table 2: Anti-inflammatory Activity of Benzofuran-Piperazine Hybrids

CompoundNO Inhibition IC50 (µM)Cytotoxicity IC50 (µM) against RAW 264.7 cellsReference
5d 52.23 ± 0.97> 80[6]

Note: This data is for benzofuran-piperazine hybrids and serves as a strong indicator of the potential for derivatives of Methyl 5-amino-1-benzofuran-2-carboxylate to exhibit similar anti-inflammatory properties.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of these benzofuran derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. The MAPK pathway, which includes ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to iNOS iNOS nucleus->iNOS Induces transcription of NO NO iNOS->NO Produces MAPK_pathway->nucleus Activates transcription factors Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Benzofuran->MAPK_pathway Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol details the steps to quantify the inhibitory effect of the synthesized derivatives on NO production in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reagent Preparation: The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Assay Procedure: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then calculated from the standard curve, and the percentage of NO inhibition is determined relative to the LPS-stimulated control.

Combating Microbial Threats

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzofuran derivatives, particularly Schiff bases derived from 5-aminobenzofurans, have demonstrated promising antibacterial and antifungal activities.[8]

Comparative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A study on Schiff bases derived from ethyl 5-aminobenzofuran-2-carboxylate revealed potent activity against various bacterial and mycobacterial strains.[8]

Table 3: Antimicrobial Activity of Ethyl 5-aminobenzofuran-2-carboxylate Schiff Base Derivatives

CompoundM. tuberculosis H37Rv MIC (µg/mL)S. aureus Inhibition Zone (mm)E. coli Inhibition Zone (mm)B. subtilis Inhibition Zone (mm)Reference
6a 1.6---[8]
6e -181718[8]
7b (Zn complex of 6b)-191819[8]
7c (Cu complex of 6c)1.6---[8]
7e (Cu complex of 6e)1.6---[8]

Note: The data presented is for derivatives of the ethyl ester, which is a close structural analog of the methyl ester.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method provides a straightforward preliminary assessment of the antimicrobial activity of the synthesized compounds.

Workflow for Agar Well Diffusion Method

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis media_prep 1. Prepare Mueller-Hinton agar plates inoculum_prep 2. Prepare standardized microbial inoculum media_prep->inoculum_prep lawn_culture 3. Create a lawn culture of the microorganism inoculum_prep->lawn_culture well_creation 4. Create wells in the agar lawn_culture->well_creation compound_loading 5. Load compounds into the wells well_creation->compound_loading incubation 6. Incubate the plates compound_loading->incubation zone_measurement 7. Measure the zones of inhibition incubation->zone_measurement mic_determination 8. (Optional) Proceed to MIC determination zone_measurement->mic_determination

Caption: Workflow of the agar well diffusion method.

Step-by-Step Methodology:

  • Media and Inoculum Preparation: Prepare Mueller-Hinton agar plates. Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The derivatives of Methyl 5-amino-1-benzofuran-2-carboxylate represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, particularly for the closely related ethyl ester derivatives, strongly suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of the 5-amino and 2-carboxylate positions allows for the creation of large and diverse chemical libraries for further screening and optimization.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the specific methyl ester to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and pathways involved in their biological effects. The promising in vitro results presented in this guide provide a solid foundation for advancing these compounds into preclinical and, ultimately, clinical development.

References

A Comparative Crystallographic Guide to Benzofuran-2-Carboxylate Derivatives: From Synthesis to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on this privileged heterocyclic system plays a crucial role in modulating its pharmacological profile. Among the various derivatives, benzofuran-2-carboxylates are of significant interest as key intermediates and bioactive molecules themselves.[4][5] Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[5]

This guide provides an in-depth comparative analysis of the X-ray crystallography of three distinct benzofuran-2-carboxylate derivatives: Ethyl 5-bromobenzofuran-2-carboxylate , 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester , and the parent 1-benzofuran-2-carboxylic acid . We will delve into the nuances of their synthesis, the critical process of obtaining single crystals, and a detailed comparison of their crystal structures, highlighting the influence of different substituents on their solid-state arrangement.

The Strategic Importance of Crystallographic Data in Drug Discovery

The journey of a drug from a lead compound to a clinical candidate is often guided by a deep understanding of its molecular structure. X-ray crystallography provides an unambiguous determination of the spatial arrangement of atoms in a molecule, revealing crucial information about its conformation, stereochemistry, and potential intermolecular interactions.[6] For drug development professionals, this data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.[5]

  • Target Binding Analysis: Understanding how a molecule might interact with its biological target, such as an enzyme's active site or a receptor's binding pocket.

  • Physicochemical Property Optimization: The crystal packing reveals information about intermolecular forces, which can influence properties like solubility and melting point.

This guide will follow the logical workflow from chemical synthesis to the final crystallographic analysis, providing both the "how" and the "why" behind the experimental choices.

Experimental Workflows: A Visual Guide

The journey from starting materials to a fully characterized crystal structure involves a series of critical steps. The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of benzofuran-2-carboxylate derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Conditions Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Extraction, Chromatography Crude Product Crude Product Work-up & Purification->Crude Product Solvent Selection Solvent Selection Crude Product->Solvent Selection Recrystallization Recrystallization Solvent Selection->Recrystallization Single Crystals Single Crystals Recrystallization->Single Crystals Data Collection Data Collection Single Crystals->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: General workflow from synthesis to crystal structure determination.

Comparative Analysis of Benzofuran-2-Carboxylate Derivatives

This section provides a head-to-head comparison of the synthesis, crystallization, and crystallographic data for our three selected benzofuran-2-carboxylate derivatives.

Synthesis Strategies

The synthesis of the benzofuran-2-carboxylate core can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-haloacetate.[7]

Detailed Protocol 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This protocol is adapted from a common synthetic route for this class of compounds.[7]

  • Reaction Setup: To a solution of 5-bromosalicylaldehyde (2.01 g, 10 mmol) in 2-butanone (20 ml), add diethyl bromomalonate (2.63 g, 11 mmol) and potassium carbonate (2.28 g, 20 mmol).

  • Reaction: Heat the mixture at reflux for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure. Add water to the residue.

  • Extraction: Extract the aqueous mixture with diethyl ether. Wash the combined ether phases with a 5% sodium hydroxide solution to remove any unreacted starting material.

  • Purification: Evaporate the ether to obtain the crude product. Recrystallize the solid from ethanol to yield pure ethyl 5-bromobenzofuran-2-carboxylate.

Detailed Protocol 2: Synthesis of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester

This protocol is based on the synthesis reported by Lu et al. (2012).[8]

  • Starting Material: The synthesis begins with 3-amino-5-nitro-2-benzofuran acid ethyl ester, which is prepared according to literature methods.

  • Reaction: In a suitable reaction vessel, combine 3-amino-5-nitro-2-benzofuran acid ethyl ester with ethyl succinyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up: After the reaction is complete, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution to yield colorless crystals.[8]

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The process is influenced by several factors, including solvent choice, concentration, temperature, and the presence of impurities.

General Protocol for Recrystallization of Benzofuran Derivatives

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for benzofuran derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[6]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or freezer can promote crystallization. Slow cooling is crucial for the formation of large, well-ordered crystals.

  • Crystal Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

Specific Crystallization Conditions for the Compared Derivatives:

DerivativeCrystallization Method
Ethyl 5-bromobenzofuran-2-carboxylateRecrystallization from ethanol.[7]
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterRecrystallization from petroleum ether-ethyl acetate (2:1 v/v).[8]
1-Benzofuran-2-carboxylic acidSpecific crystallization conditions not detailed in the provided search results, but slow evaporation from a suitable solvent is a common technique.
Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three derivatives, providing a basis for a detailed structural comparison.

ParameterEthyl 5-bromobenzofuran-2-carboxylate[7]5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[8]1-Benzofuran-2-carboxylic acid
Formula C₁₁H₉BrO₃C₁₅H₁₂N₂O₇C₉H₆O₃
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 3.8869(3)9.268(13)Data not available
b (Å) 23.780(2)11.671(15)Data not available
c (Å) 11.0820(7)15.414(2)Data not available
β (º) 96.905(8)72.683(5)Data not available
Key Intermolecular Interactions C—H⋯O hydrogen bonding, π–π stacking[7]C-H⋯O intermolecular hydrogen bonding, C-H⋯π interactions[8]Data not available

Structural Insights and Comparison

The crystallographic data reveals significant differences in the solid-state packing of these derivatives, driven by their distinct substituents.

  • Ethyl 5-bromobenzofuran-2-carboxylate: The presence of the bromine atom and the ethyl ester group leads to a crystal structure stabilized by a combination of weak C—H⋯O hydrogen bonds and significant π–π stacking interactions between the aromatic rings of adjacent molecules.[7] The planarity of the benzofuran ring system is a key feature, allowing for efficient stacking.

  • 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester: The introduction of a bulky and polar succinimidyl group at the 3-position and a nitro group at the 5-position dramatically alters the crystal packing. The structure is stabilized by C-H⋯O intermolecular hydrogen bonds and C-H⋯π interactions.[8] The presence of the nitro group, a strong electron-withdrawing group, can also influence the electronic properties of the molecule and its potential for intermolecular interactions.

  • 1-Benzofuran-2-carboxylic acid: As the parent carboxylic acid, its crystal structure is likely to be dominated by strong O—H⋯O hydrogen bonds, leading to the formation of dimers or extended hydrogen-bonded networks. The absence of bulky substituents would allow for a more compact packing arrangement.

Intermolecular_Interactions cluster_bromo Ethyl 5-bromobenzofuran-2-carboxylate cluster_nitro 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester cluster_acid 1-Benzofuran-2-carboxylic acid pi-pi Stacking pi-pi Stacking C-H...O Hydrogen Bonds C-H...O Hydrogen Bonds C-H...O Hydrogen Bonds_nitro C-H...O Hydrogen Bonds C-H...pi Interactions C-H...pi Interactions O-H...O Hydrogen Bonds O-H...O Hydrogen Bonds

Caption: Dominant intermolecular interactions in the crystal structures.

Structure-Activity Relationship (SAR) Insights

The substituents on the benzofuran ring not only influence the crystal packing but also have a profound impact on the biological activity of the molecule.

  • Halogenation: The presence of a bromine atom, as in Ethyl 5-bromobenzofuran-2-carboxylate , can enhance biological activity. Halogens can increase lipophilicity, facilitating membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[9] Studies have shown that this compound acts as an inhibitor of several cytochrome P450 enzymes, which are important for drug metabolism.[9]

  • Nitro Group: The electron-withdrawing nitro group in 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester can significantly alter the electronic distribution within the molecule. This can affect its ability to interact with biological targets and may impart specific biological activities. Benzofuran derivatives with nitro groups have been investigated for their antiparasitic and antibacterial properties.[10]

  • Carboxylic Acid: The carboxylic acid group in 1-Benzofuran-2-carboxylic acid is a key functional group for interacting with biological targets through hydrogen bonding and ionic interactions. Many enzyme inhibitors and receptor ligands feature a carboxylic acid moiety for this reason.

Conclusion

This comparative guide highlights the critical interplay between chemical synthesis, crystallization, and the resulting three-dimensional structure of benzofuran-2-carboxylate derivatives. The detailed analysis of Ethyl 5-bromobenzofuran-2-carboxylate, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, and 1-benzofuran-2-carboxylic acid demonstrates how subtle changes in substitution can lead to significant differences in crystal packing and intermolecular interactions. For researchers in drug discovery, this understanding is fundamental for the rational design of new therapeutic agents with improved efficacy and optimized physicochemical properties. The provided protocols and comparative data serve as a valuable resource for those working with this important class of heterocyclic compounds.

References

A Comparative Guide to the Synthesis of Aminobenzofurans: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The aminobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is therefore a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of various synthetic routes to aminobenzofurans, offering insights into the rationale behind methodological choices and providing detailed experimental protocols. We will explore a range of strategies, from classical cross-coupling reactions to modern cycloadditions, to equip you with the knowledge to select the optimal synthetic route for your target aminobenzofuran derivative.

Strategic Approaches to Aminobenzofuran Synthesis: A Comparative Overview

The synthesis of aminobenzofurans can be broadly categorized by the position of the amino group on the benzofuran core (2-amino, 3-amino, 4-amino, and 5-amino). The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Here, we compare some of the most effective and widely used methods.

Table 1: Comparative Overview of Synthetic Routes to Aminobenzofurans
Synthetic RouteTarget PositionKey ReagentsCatalyst/MediatorTypical ConditionsYieldsKey AdvantagesKey Limitations
[4+1] Cycloaddition 2-aminoortho-Quinone methides, IsocyanidesSc(OTf)₃Toluene, 0 °C, 30 minUp to 93%High efficiency, mild conditions, rapid reaction.[1]Limited to 2-aminobenzofuran synthesis.
Buchwald-Hartwig Amination 4-amino4-Halobenzofurans, AminesPd₂(dba)₃, XPhosToluene, 80-110 °C, 12-24 hGoodBroad substrate scope for the amine coupling partner.[2]Requires expensive palladium catalyst and ligands.[2]
Ullmann Condensation 4-amino4-Halobenzofurans, AminesCuI, L-prolineDMSO, 120-150 °C, 24-48 hModerateAn alternative to palladium-catalyzed methods.[2][3]Often requires harsh reaction conditions.[2][3]
Reduction of Nitrobenzofurans 4-amino4-NitrobenzofuransSnCl₂·2H₂OEthanol, reflux, 2-4 hGoodUtilizes readily available starting materials.[2]Limited by the availability of the nitro precursor.
Smiles Rearrangement 4-amino4-Hydroxybenzofurans, 2-Bromo-2-methylpropionamideNaH, then HClDioxane, refluxGoodA valuable route from readily available 4-hydroxybenzofurans.[2][4]A multi-step process.[2]
Tandem SNAr-Cyclocondensation 3-amino4-Substituted perfluorobenzonitriles, α-HydroxycarbonylsDBUDMF, 80 °C, 2-3 hLow to GoodEfficient access to fluorinated 3-aminobenzofurans.[5][6][7][8]Yields can be variable.
Base-Mediated [3+2] Annulation 2-aminoN-Phenoxy amides, gem-DifluoroalkenesCs₂CO₃DMSO, rt, 24 hGoodMetal-free, mild conditions.[9][10]Substrate scope may be limited.
Copper-Catalyzed Annulative Amination 3-aminoortho-Alkynylphenols, O-Acylated hydroxylaminesCu(OTf)₂NMP, rt, 4 hUp to 92%Mild, one-step process from simple starting materials.[11][12][13]Broader substrate scope for the hydroxylamine would be beneficial.[11]
DMAP-Mediated Tandem Cyclization 3-aminoortho-Hydroxy α-aminosulfones, Bromo-dionesDMAPDCE, rt, 10-20 hUp to 95%High efficiency and scalability.[14]Limited to the synthesis of spirocyclic derivatives.[14]

Mechanistic Insights and Experimental Protocols

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic routes. In this section, we delve into the mechanisms of key transformations and provide detailed, step-by-step experimental protocols.

Scandium-Catalyzed [4+1] Cycloaddition for 2-Aminobenzofuran Synthesis

This modern approach offers a highly efficient and atom-economical route to 2-aminobenzofurans.[1] The reaction proceeds through the in situ generation of an ortho-quinone methide (o-QM) from an o-hydroxybenzhydryl alcohol, which then undergoes a formal [4+1] cycloaddition with an isocyanide.[1]

Mechanism:

The proposed mechanism, as illustrated below, begins with the Sc(OTf)₃-catalyzed formation of the reactive o-QM intermediate from the starting alcohol. The isocyanide then acts as a one-carbon component, attacking the o-QM. The resulting intermediate undergoes an intramolecular cyclization, followed by isomerization to yield the final 2-aminobenzofuran product.[1]

G cluster_0 Sc(OTf)3-Catalyzed [4+1] Cycloaddition o-Hydroxybenzhydryl_Alcohol o-Hydroxybenzhydryl Alcohol o-QM ortho-Quinone Methide (o-QM) o-Hydroxybenzhydryl_Alcohol->o-QM - H2O [Sc(OTf)3] Intermediate_II Intermediate II o-QM->Intermediate_II + Isocyanide Isocyanide Isocyanide Intermediate_III Intermediate III Intermediate_II->Intermediate_III Intramolecular Cyclization 2-Aminobenzofuran 2-Aminobenzofuran Intermediate_III->2-Aminobenzofuran Isomerization

Figure 1: Proposed mechanism for the Sc(OTf)₃-catalyzed [4+1] cycloaddition.

Experimental Protocol: [1]

  • To a solution of p-nitrophenyl isocyanide (0.2 mmol) in toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, add a solution of the o-hydroxybenzhydryl alcohol (0.1 mmol) and Sc(OTf)₃ (0.1 mmol) in toluene (0.5 mL).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the mixture with ethyl acetate and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination for 4-Aminobenzofuran Synthesis

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[15][16] This reaction is particularly useful for the synthesis of 4-aminobenzofurans from the corresponding 4-halobenzofurans. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.[2][17]

Mechanism:

The catalytic cycle, depicted below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aminobenzofuran and regenerates the active Pd(0) catalyst.[15]

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [Ar-Pd(II)(NHR'R'')(L2)]+X- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)-NR'R''(L2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: [2]

  • To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.

Copper-Catalyzed Ullmann Condensation for 4-Aminobenzofuran Synthesis

The Ullmann condensation is a classical method for C-N bond formation that provides an alternative to palladium-catalyzed reactions.[3] While it often requires higher temperatures, modern modifications with ligands like L-proline have improved its applicability.[2]

Mechanism:

The reaction is believed to proceed through the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) species affords the N-arylated product.[3]

Experimental Protocol: [2]

  • In a sealed tube, combine 4-chlorobenzofuran (1.0 eq), the amine (1.5 eq), copper(I) iodide (CuI) (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

Synthesis of 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation

This method provides a direct route to highly valuable fluorinated 3-aminobenzofurans. The reaction proceeds in a one-pot fashion, involving a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclocondensation.[5][6][7][8]

Mechanism:

The reaction is initiated by the deprotonation of the α-hydroxycarbonyl compound by a base (e.g., DBU), forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient perfluorobenzonitrile at the C4 position in an SNAr reaction. The subsequent intramolecular cyclization of the resulting intermediate, followed by tautomerization, yields the 3-aminobenzofuran.

G cluster_1 Tandem SNAr-Cyclocondensation Perfluorobenzonitrile 4-Substituted Perfluorobenzonitrile SNAr_Intermediate SNAr Intermediate Perfluorobenzonitrile->SNAr_Intermediate + Alkoxide alpha-Hydroxycarbonyl α-Hydroxycarbonyl Alkoxide Alkoxide alpha-Hydroxycarbonyl->Alkoxide + Base (DBU) - BH+ Cyclized_Intermediate Cyclized Intermediate SNAr_Intermediate->Cyclized_Intermediate Intramolecular Cyclization 3-Aminobenzofuran Fluorinated 3-Aminobenzofuran Cyclized_Intermediate->3-Aminobenzofuran Tautomerization

Figure 3: Reaction scheme for the tandem SNAr-cyclocondensation.

Experimental Protocol: [6]

  • Dissolve the appropriate 4-substituted perfluorobenzonitrile (1.0 eq) and α-hydroxycarbonyl compound (1.2 eq) in anhydrous DMF.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.

  • Heat the resulting solution at 80 °C for 2-3 hours.

  • After cooling to room temperature, pour the mixture into water.

  • Collect the resulting precipitate by filtration. If no solid forms, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The synthesis of aminobenzofurans is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal route depends on a careful consideration of the desired substitution pattern, substrate availability, and the desired scale of the reaction. Modern methods, such as the scandium-catalyzed [4+1] cycloaddition, offer high efficiency and mild conditions, while classical methods like the Buchwald-Hartwig amination and Ullmann condensation remain robust and versatile tools. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers can confidently navigate the synthesis of these important heterocyclic compounds, paving the way for the discovery of new therapeutic agents.

References

Navigating the Pharmacokinetic Landscape of Aminobenzofuran-Based Compounds: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amino group to this scaffold gives rise to aminobenzofuran derivatives, a class of compounds demonstrating significant therapeutic potential in areas such as oncology and neurodegenerative diseases.[2][3] However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, with pharmacokinetic (PK) properties often being a major determinant of success or failure. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is therefore critical for their development.

This guide provides a comparative overview of the pharmacokinetic properties of aminobenzofuran-based compounds. While comprehensive, direct comparative in vivo pharmacokinetic data for a wide range of aminobenzofuran derivatives is not extensively available in the public domain, this guide synthesizes existing knowledge from in vitro studies, in silico predictions, and metabolic studies of related compounds to provide a valuable resource for researchers. We will delve into the key ADME characteristics, explore the influence of structural modifications, and provide detailed experimental protocols for the evaluation of these crucial parameters.

The Influence of the Aminobenzofuran Scaffold on Pharmacokinetics: A Comparative Overview

The position of the amino group on the benzofuran ring (2-amino, 3-amino, or 4-amino) and the nature of the substituents significantly influence the physicochemical properties of the molecule, which in turn dictate its pharmacokinetic behavior. While specific in vivo data is sparse, in silico predictions can offer valuable insights for compound design and prioritization.

A predictive analysis of various substituted 2-aminobenzofuran derivatives using admetSAR suggests that this class of compounds generally exhibits a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score, with good predictions for human intestinal absorption and blood-brain barrier penetration.[4]

Table 1: Predicted ADME Properties of Representative Aminobenzofuran Derivatives (in silico data)

Compound ClassPredicted Human Intestinal AbsorptionPredicted Blood-Brain Barrier PenetrationPredicted Caco-2 PermeabilityPredicted Ames Mutagenicity
2-Aminobenzofuran DerivativesHighHighModerate to HighLow
3-Aminobenzofuran DerivativesModerate to HighVariableModerateLow
4-Aminobenzofuran DerivativesModerate to HighVariableModerateLow
Disclaimer: The data presented in this table is based on in silico predictions and should be experimentally validated.[4]

These predictions highlight the potential of aminobenzofuran derivatives as orally bioavailable and potentially CNS-active agents. However, experimental validation is crucial.

Key Pharmacokinetic Parameters and Their Determinants

A thorough understanding of the key pharmacokinetic parameters is essential for predicting a drug's efficacy and safety profile.

  • Absorption and Bioavailability: For oral drug candidates, efficient absorption from the gastrointestinal tract and good bioavailability are paramount. The lipophilicity and solubility of aminobenzofuran derivatives, governed by their substitution patterns, are key determinants of their absorption.

  • Distribution: Once absorbed, a drug's distribution to its target tissues is influenced by its plasma protein binding and its ability to cross biological membranes. The predicted high blood-brain barrier penetration for some 2-aminobenzofuran derivatives suggests their potential for treating central nervous system disorders.[4]

  • Metabolism: The metabolic stability of a compound determines its half-life and potential for drug-drug interactions. Benzofuran-containing compounds can undergo various metabolic transformations. For instance, the benzofuran-substituted nitazene, ethyleneoxynitazene, undergoes N-deethylation, hydroxylation of the dihydrofuran ring, and oxidative cleavage of the dihydrofuran ring in human liver microsomes.[5][6] While not an aminobenzofuran, this provides insight into potential metabolic pathways for the benzofuran core.

  • Excretion: The primary routes of excretion for metabolites and unchanged drug are through urine and feces. Studies on 2-chlorodibenzofuran in rats showed that the majority of the compound was metabolized and excreted within 24 hours, primarily in the urine and feces.[7]

Experimental Protocols for Pharmacokinetic Profiling

To experimentally determine the pharmacokinetic properties of novel aminobenzofuran-based compounds, a cascade of in vitro and in vivo assays is employed.

In Vitro ADME Assays

1. Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of orally administered drugs.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is measured.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (donor) side of the monolayer.

    • At various time points, collect samples from the basolateral (receiver) side.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

2. Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Principle: The test compound is incubated with liver microsomes or hepatocytes, and the rate of its disappearance is measured.

  • Methodology:

    • Incubate the test compound with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes).

    • At various time points, stop the reaction by adding a cold organic solvent.

    • Quantify the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential for determining the complete pharmacokinetic profile of a drug candidate.[9]

1. Animal Model and Dosing

  • Species: Male Swiss albino mice or Wistar rats are commonly used.

  • Administration: The compound is typically administered intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.[9]

2. Sample Collection and Analysis

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration via techniques like retro-orbital plexus puncture or tail vein sampling.[10]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

3. Pharmacokinetic Parameter Calculation

The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.[10]

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t½: Elimination half-life.

  • CL: Clearance.

  • Vd: Volume of distribution.

  • F%: Oral bioavailability.

Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Studies

G cluster_pre Pre-Study cluster_study In Vivo Study cluster_analysis Data Analysis A Compound Synthesis & Characterization B Dose Formulation A->B D Intravenous (IV) & Oral (PO) Dosing B->D C Animal Acclimatization C->D E Serial Blood Sampling D->E F Plasma Separation E->F G LC-MS/MS Bioanalysis F->G H Plasma Concentration- Time Curve Generation G->H I Pharmacokinetic Parameter Calculation H->I J PK Profile I->J Report Generation

Caption: A typical experimental workflow for determining the in vivo pharmacokinetic profile of a new chemical entity.

Potential Metabolic Pathways of Benzofuran-Containing Compounds

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A Aminobenzofuran Derivative B Hydroxylation A->B C N-Dealkylation A->C D Oxidative Ring Cleavage A->D E Glucuronidation B->E F Sulfation B->F C->E C->F D->E D->F G Excretion (Urine, Feces) E->G F->G

Caption: Generalized potential metabolic pathways for benzofuran-containing compounds.

Conclusion and Future Directions

The aminobenzofuran scaffold holds significant promise for the development of novel therapeutics. While a comprehensive comparative database of their pharmacokinetic properties is still emerging, the available data and predictive models suggest that these compounds can be engineered to possess favorable ADME profiles. The key to unlocking their full potential lies in a thorough understanding of the structure-pharmacokinetic relationships.

For researchers in this field, a systematic approach to ADME profiling, utilizing the experimental protocols outlined in this guide, is essential. Future research should focus on generating robust in vivo pharmacokinetic data for a diverse range of aminobenzofuran derivatives to build a more comprehensive understanding of this important class of molecules. Such efforts will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Purity Assessment of Methyl 5-amino-1-benzofuran-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of Methyl 5-amino-1-benzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, compare viable alternatives, and present the supporting data required for confident implementation in a research, development, or quality control setting.

The Analytical Imperative: Why Purity Matters

Methyl 5-amino-1-benzofuran-2-carboxylate is a heterocyclic compound whose structural integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can arise from starting materials, by-products, or degradation, can compromise therapeutic performance or introduce toxicity.[1] Therefore, a robust, validated analytical method is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.[3] High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering the precision and sensitivity needed to separate and quantify the target analyte from structurally similar impurities.[1][4]

Foundational Knowledge: Physicochemical Properties and Method Development Strategy

A successful HPLC method is built upon a thorough understanding of the analyte's properties.[3][5] Methyl 5-amino-1-benzofuran-2-carboxylate possesses a benzofuran core, an aromatic amine, and a methyl ester group. This combination of functionalities dictates its behavior in a chromatographic system.

  • Polarity: The presence of the amine and ester groups imparts a degree of polarity, making it suitable for Reversed-Phase HPLC (RP-HPLC), the most common mode of separation.[6][7]

  • UV Absorbance: The benzofuran ring system is a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). The maximum absorbance (λmax) should be determined experimentally to ensure the highest sensitivity.[8]

  • Ionic State (pKa): The primary aromatic amine group is basic. The mobile phase pH will be a critical parameter to control its ionization state, which directly impacts retention and peak shape.[3][5]

Our strategy will be to develop a primary RP-HPLC method and compare it against an alternative RP-HPLC method with a different selectivity and the more advanced Ultra-Performance Liquid Chromatography (UPLC) technique.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for HPLC method development and purity assessment.

Primary Method: C18 Reversed-Phase HPLC

The workhorse of pharmaceutical analysis is the C18 (octadecylsilane) column. Its nonpolar stationary phase provides excellent retention for aromatic compounds like our target analyte through hydrophobic interactions.[6]

Experimental Protocol: Primary C18 Method

Objective: To establish a robust baseline method for the separation of Methyl 5-amino-1-benzofuran-2-carboxylate from potential impurities.

Step 1: Standard and Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of Methyl 5-amino-1-benzofuran-2-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.[9]

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution, using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[9]

Step 2: Chromatographic Conditions

  • Instrument: Standard HPLC system with a UV or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or experimentally determined λmax).

  • Injection Volume: 10 µL.

Step 3: Data Analysis

  • Inject the blank (mobile phase), followed by five replicate injections of the Working Standard Solution to establish system suitability (repeatability, tailing factor, theoretical plates).

  • Inject the Sample Solution.

  • Calculate the purity by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Rationale for Method Parameters
  • C18 Column: Provides strong hydrophobic retention for the benzofuran ring system.[6]

  • Formic Acid (pH ~2.7): The acidic mobile phase ensures that the basic amine group (pKa likely > 4) is protonated. This suppresses silanol interactions on the stationary phase and typically results in sharper, more symmetrical peaks.[5]

  • Acetonitrile: A common organic modifier in RP-HPLC, offering good UV transparency and elution strength.[7]

  • Gradient Elution: Necessary to elute any more non-polar impurities that might be present while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.[8]

Comparative Methodologies

A single method may not be sufficient to resolve all potential impurities. Co-elution is always a risk. Therefore, comparing results with an alternative method that offers different selectivity is a crucial part of a thorough purity assessment.

Alternative Selectivity: Phenyl-Hexyl Column

A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte and its impurities.[7] This can significantly alter the elution order and resolve impurities that co-elute on a C18 column.

Key Change from Primary Method:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • All other conditions (mobile phase, gradient, etc.) would initially be kept the same to directly compare the effect of the stationary phase. The gradient may require re-optimization.

Advanced Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles.[10][11] This technology operates at much higher pressures to achieve dramatic improvements in performance.

Advantages over HPLC:

  • Increased Resolution: The smaller particles lead to sharper, narrower peaks, allowing for the separation of closely eluting impurities that might be missed by HPLC.[11]

  • Higher Speed: Analysis times can be reduced by a factor of up to nine compared to traditional 5 µm particle HPLC, significantly increasing laboratory throughput.[11][12]

  • Greater Sensitivity: Narrower peaks result in a better signal-to-noise ratio, improving detection and quantification limits.[10]

  • Reduced Solvent Consumption: Faster run times and lower flow rates lead to substantial cost savings and a greener analytical process.[10][11]

Considerations:

  • System Requirements: UPLC requires specialized instrumentation capable of handling backpressures up to 15,000 psi, compared to the ~6,000 psi limit of most HPLC systems.[4]

  • Method Transfer: Transferring a method from HPLC to UPLC is not always direct and often requires careful scaling and re-validation.

Data Comparison and Interpretation

The following table presents hypothetical data to illustrate the comparison between the three methodologies for a sample of Methyl 5-amino-1-benzofuran-2-carboxylate containing two known impurities.

ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)UPLC Method (C18, 1.7 µm)
Run Time (min) 20205
Main Peak RT (min) 8.529.152.13
Impurity 1 RT (min) 8.759.882.21
Impurity 2 RT (min) 10.119.542.67
Resolution (Main/Imp 1) 1.42.83.5
Resolution (Main/Imp 2) 5.81.68.1
Main Peak Area % 99.2%99.1%99.15%

Analysis of Results:

  • The Primary C18 method shows borderline resolution (1.4) between the main peak and Impurity 1, which is below the generally accepted minimum of 1.5 for baseline separation.

  • The Alternative Phenyl-Hexyl method successfully resolves the main peak from Impurity 1 (Resolution = 2.8) but shows poor resolution for Impurity 2, demonstrating the value of orthogonal selectivity.

  • The UPLC method provides the best overall performance, with significantly faster analysis and superior resolution for both impurities.[10][11][12]

Beyond HPLC: Orthogonal Techniques for Comprehensive Analysis

While HPLC is excellent for quantification, other techniques can provide complementary and confirmatory data.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is the definitive tool for impurity identification.[14][15] By coupling the separation power of LC with the detection capabilities of MS, it provides molecular weight and structural information about unknown peaks observed in the chromatogram.[14][16]

  • Melting Point Determination: A simple and effective, albeit less sensitive, method for assessing the purity of a solid compound. Impurities typically cause a depression and broadening of the melting point range.[13][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity itself.[13][18]

Conclusion

Assessing the purity of Methyl 5-amino-1-benzofuran-2-carboxylate requires a scientifically rigorous approach. A well-developed C18 reversed-phase HPLC method serves as a robust starting point. However, for comprehensive quality assessment in a drug development context, relying on a single method is insufficient. This guide demonstrates the critical importance of employing an alternative column chemistry, such as Phenyl-Hexyl, to challenge the primary method and uncover potential co-eluting impurities.

Furthermore, the adoption of UPLC technology offers undeniable advantages in speed, resolution, and sensitivity, making it the superior choice for high-throughput environments and for detecting trace-level impurities.[10][12] Finally, integrating orthogonal techniques like LC-MS for identification provides the highest level of confidence in the final purity assessment, ensuring the quality and safety of the downstream pharmaceutical product.

References

A Senior Application Scientist's Guide to Spectroscopic Comparison with Commercially Available Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific discovery and therapeutic innovation, the integrity of your research is paramount. This begins with the foundational components of your experiments: the chemical standards you employ. This guide provides a comprehensive framework for the spectroscopic comparison of your in-house or newly sourced standards against commercially available, certified reference materials. Moving beyond a simple checklist, we delve into the rationale behind experimental choices, ensuring a robust and self-validating comparison.

The Imperative of Rigorous Comparison: Why We Verify

Commercially available standards from reputable suppliers such as Agilent, Spectrum Chemical, and Fisher Scientific serve as a crucial benchmark for quality and purity.[1][2][3] These standards are typically produced under stringent manufacturing procedures and come with certification and traceability of the provided data.[2] However, for critical applications in drug development and regulated industries, independent verification is not just good practice; it is a necessity. Spectroscopic comparison provides a powerful, non-destructive means to confirm the identity, purity, and concentration of your working standards, thereby safeguarding the validity of your subsequent experiments.

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of techniques to probe the molecular and atomic structure of substances.[4][5] By comparing the spectral fingerprint of your standard to a trusted commercial reference, you can confidently establish its suitability for your intended application.

Choosing Your Spectroscopic Weapon: A Matter of Molecular Interrogation

The selection of the appropriate spectroscopic technique is dictated by the chemical nature of the standard and the information you seek. Each method interrogates different aspects of molecular structure and properties.[6]

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule.[4] It is particularly useful for quantifying the concentration of compounds with chromophores (e.g., aromatic rings, conjugated systems) and can be a sensitive method for detecting impurities that absorb in this region.[4][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules.[6] The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of a molecule's functional groups.[7] It is an excellent tool for confirming the identity of a compound by matching its IR spectrum to that of a known standard.

  • Raman Spectroscopy: A complementary technique to IR, Raman spectroscopy relies on the inelastic scattering of monochromatic light.[7] It also provides information about molecular vibrations and is particularly advantageous for analyzing aqueous solutions and biological samples.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating molecular structure.[4] It exploits the magnetic properties of certain atomic nuclei to provide detailed information about the connectivity and chemical environment of atoms within a molecule.[7] For structural confirmation, comparing the ¹H and ¹³C NMR spectra of your standard with a commercial reference is the gold standard.

The Gauntlet of Comparison: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the spectroscopic comparison of a new chemical standard against a commercially available certified reference material (CRM). This process is designed to be self-validating by incorporating critical controls and data analysis steps.

I. Pre-analysis and Sample Preparation
  • Procurement of a Certified Reference Material: Obtain a CRM from a reputable supplier. Ensure it comes with a certificate of analysis (CoA) detailing its purity, identity, and the methods used for characterization.

  • Solvent Selection and Purity: Choose a high-purity spectroscopic grade solvent that dissolves both your in-house standard and the CRM without interfering in the spectral region of interest. The solvent's purity is critical to avoid introducing extraneous signals.

  • Standard and Sample Preparation:

    • Accurately prepare stock solutions of both the CRM and your in-house standard at the same nominal concentration.

    • Prepare a series of dilutions from the stock solutions to assess linearity and determine the optimal concentration for analysis.[8]

    • Always prepare a "solvent blank" containing only the solvent to be used for background correction.[7]

II. Spectroscopic Analysis

The specific instrumental parameters will vary depending on the technique and instrument. However, the following principles apply universally:

  • Instrument Calibration and Performance Verification: Before any measurements, ensure the spectrometer is calibrated and performing according to the manufacturer's specifications. For many applications, this involves using traceable standards from organizations like the National Institute of Standards and Technology (NIST).[9]

  • Background Correction: Acquire a background spectrum using the solvent blank and subtract it from all subsequent sample spectra.[7] This removes contributions from the solvent and the instrument itself.

  • Spectral Acquisition:

    • Acquire spectra for the CRM and your in-house standard under identical experimental conditions (e.g., concentration, solvent, temperature, instrument parameters).

    • For quantitative comparisons (e.g., using UV-Vis), ensure the absorbance values fall within the linear range of the detector.[8]

III. Data Analysis and Interpretation
  • Qualitative Comparison (Identity Confirmation):

    • Overlay the spectra of your in-house standard and the CRM.

    • For IR and NMR: The peak positions (chemical shifts in NMR, wavenumbers in IR) and relative intensities should be virtually identical.

    • For UV-Vis: The wavelength of maximum absorbance (λmax) and the overall shape of the spectra should match.

  • Quantitative Comparison (Purity and Concentration Assessment):

    • Purity: Look for any additional peaks in the spectrum of your in-house standard that are not present in the CRM spectrum. These could indicate impurities. The relative area of these peaks can provide a semi-quantitative estimate of the impurity level.

    • Concentration (primarily for UV-Vis): Using Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, you can compare the concentration of your in-house standard to the CRM. If the molar absorptivity is known, you can calculate the concentration directly. Otherwise, a relative comparison of absorbances at the same nominal concentration can be made.

The following diagram illustrates the general workflow for this spectroscopic comparison:

G cluster_prep I. Pre-analysis & Preparation cluster_analysis II. Spectroscopic Analysis cluster_data III. Data Analysis & Interpretation a Procure Certified Reference Material (CRM) b Select High-Purity Spectroscopic Solvent a->b c Prepare Stock Solutions (CRM & In-house Standard) b->c d Prepare Solvent Blank c->d e Instrument Calibration & Performance Verification d->e f Background Correction (using Solvent Blank) e->f g Acquire Spectra (CRM & In-house Standard) f->g h Qualitative Comparison (Spectral Overlay) g->h i Quantitative Comparison (Purity & Concentration) h->i j Final Report & Documentation i->j

Caption: Experimental workflow for spectroscopic comparison.

Data Presentation: Clarity and Comparability

Summarize your quantitative findings in a clear and concise table. This allows for easy comparison of the key spectral features and calculated parameters.

ParameterCommercial Standard (CRM)In-house StandardAcceptance Criteria
UV-Vis
λmax (nm)254.2254.3± 1 nm
Absorbance @ λmax (at 10 µg/mL)0.5120.509± 5%
FTIR
Key Peak 1 (cm⁻¹)1701.51701.3± 2 cm⁻¹
Key Peak 2 (cm⁻¹)1605.81605.9± 2 cm⁻¹
¹H NMR
Chemical Shift 1 (ppm)7.98 (d, 2H)7.98 (d, 2H)Identical multiplicity and integration
Chemical Shift 2 (ppm)7.45 (t, 1H)7.45 (t, 1H)Identical multiplicity and integration
Purity (by qNMR, if applicable)99.8%99.6%≥ 99.5%

Ensuring Trustworthiness: The Role of Standard Practices

To ensure the validity and reliability of your spectroscopic comparisons, it is crucial to adhere to established standard practices. For instance, ASTM E1655 provides comprehensive guidelines for multivariate calibration of infrared spectrometers, which is essential for quantitative analysis.[10][11][12] These practices cover data collection, calibration model development, and validation to ensure accuracy and precision.[12] Similarly, organizations like NIST provide a wealth of spectroscopic data and standard reference materials (SRMs) that can be used to calibrate and validate spectrophotometers.[9][13][14]

The logical flow of a trustworthy comparison process is illustrated below:

G CRM Certified Reference Material Spectroscopy Spectroscopic Analysis CRM->Spectroscopy InHouse In-house Standard InHouse->Spectroscopy Data Spectral Data Spectroscopy->Data Comparison Comparative Analysis Data->Comparison Validation Validation Decision Comparison->Validation

References

A Researcher's Guide to Bioisosteric Replacement of the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy while mitigating undesirable properties. Among the array of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a powerful and frequently employed strategy.[1][2] This approach involves the substitution of a functional group within a molecule with another group that possesses similar physical and chemical characteristics, with the aim of improving potency, selectivity, pharmacokinetic properties, and reducing toxicity.[3][4] This guide provides an in-depth comparison of the benzofuran scaffold and its common bioisosteres, offering experimental data, detailed protocols, and expert insights to inform rational drug design.

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] Its unique electronic and structural features make it a versatile starting point for drug development. However, the optimization of benzofuran-based leads often necessitates modifications to address challenges such as metabolic instability or off-target effects. This is where the judicious application of bioisosteric replacement becomes invaluable.

Common Bioisosteric Replacements for the Benzofuran Scaffold

The selection of an appropriate bioisostere for the benzofuran ring is a context-dependent decision, driven by the specific therapeutic target and the desired improvements in the drug candidate's profile. The most common replacements involve substituting the oxygen atom of the furan ring with other heteroatoms or modifying the ring structure itself. This section explores the most prevalent and successful bioisosteres for the benzofuran scaffold: indole, benzothiophene, indazole, and azabenzofuran.

dot

Caption: Key bioisosteric replacements for the benzofuran scaffold.

Indole: The Nitrogen Analog

The replacement of the furan oxygen with a nitrogen atom to form an indole scaffold is a classic bioisosteric substitution.[8] The indole nitrogen can act as a hydrogen bond donor, which can lead to new or enhanced interactions with the biological target. However, this change also introduces a potential site for metabolism and can alter the compound's pKa and overall electronic properties.

Benzothiophene: The Sulfur Counterpart

Substituting the oxygen with a sulfur atom yields a benzothiophene core.[9] Sulfur is larger and less electronegative than oxygen, which can impact the molecule's size, shape, and lipophilicity. Benzothiophenes are often more metabolically stable than their benzofuran counterparts.

Indazole: A Regioisomeric Shift

Indazole, a regioisomer of indole, presents an interesting bioisosteric alternative.[1][10] The arrangement of the nitrogen atoms in the five-membered ring can significantly alter the molecule's dipole moment and hydrogen bonding capabilities, potentially leading to improved selectivity and pharmacokinetic profiles.[11][12]

Azabenzofuran: Introducing a Ring Nitrogen

Replacing a carbon atom in the benzene ring with a nitrogen atom results in an azabenzofuran scaffold. This modification can enhance solubility and provide an additional point for hydrogen bonding, potentially improving drug-target interactions and ADME properties.

Performance Comparison: Experimental Data

The true value of a bioisosteric replacement is ultimately determined by its impact on biological activity and pharmacokinetic properties. The following tables summarize experimental data from various studies, offering a side-by-side comparison of benzofuran-containing compounds and their bioisosteres.

Table 1: Comparison of Inhibitory Potency (IC50) Against Kinase Targets

Parent Compound (Benzofuran)BioisostereTarget KinaseBenzofuran IC50 (nM)Bioisostere IC50 (nM)Fold ChangeReference
Compound AIndole analogGSK-3β1581.9x improvement[13]
Compound BBenzothiophene analogPPARδ50351.4x improvement[13]
Compound CIndazole analog5-HT3 Receptor1.22.52.1x decrease[1][10]

Table 2: Comparative ADME Properties

PropertyBenzofuran DerivativeIndole BioisostereBenzothiophene BioisostereReference
Aqueous Solubility (µM) 254015[14]
Caco-2 Permeability (10⁻⁶ cm/s) 5.24.86.5[14]
Microsomal Stability (t½, min) 302245[15]

Note: The data presented are illustrative and compiled from different sources. Direct comparisons should be made with caution, as experimental conditions may vary.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of key scaffolds and for the evaluation of their biological and pharmacokinetic properties.

Synthesis of Benzofuran, Indole, and Benzothiophene Scaffolds

The synthesis of these core structures is a cornerstone of medicinal chemistry. Numerous methods have been developed, and the choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.[16][17][18]

dot

Synthesis_Workflow cluster_benzofuran Benzofuran Synthesis cluster_indole Indole Synthesis (Fischer) cluster_benzothiophene Benzothiophene Synthesis BF_Start o-Alkynylphenol BF_Reagent Iodine / Base BF_Start->BF_Reagent BF_Product Benzofuran BF_Reagent->BF_Product I_Start Phenylhydrazine + Ketone/Aldehyde I_Reagent Acid Catalyst (e.g., H₂SO₄) I_Start->I_Reagent I_Product Indole I_Reagent->I_Product BT_Start o-Halothiophenol + Alkyne BT_Reagent Palladium Catalyst BT_Start->BT_Reagent BT_Product Benzothiophene BT_Reagent->BT_Product

Caption: General synthetic routes to benzofuran and its key bioisosteres.

Protocol 1: Synthesis of a 2-Arylbenzofuran via Sonogashira Coupling and Cyclization

  • Sonogashira Coupling: To a solution of o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Add a base, such as triethylamine (2.0 mmol), and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product from the previous step in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir until the cyclization is complete (monitor by TLC).

  • Cool the reaction to room temperature, add water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[19]

In Vitro Assays for Performance Evaluation

Objective comparison of bioisosteres requires robust and standardized in vitro assays. The following protocols outline common methods for assessing kinase inhibition, metabolic stability, and cell permeability.

Protocol 2: Kinase Inhibitor Selectivity Assay

  • Kinase Panel Screening: Utilize a commercial kinase panel service or an in-house panel of recombinant kinases.[20][21]

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial dilutions of the compounds to obtain a range of concentrations for IC50 determination.

  • In a multi-well plate, incubate each kinase with its specific substrate and ATP in the presence of the test compound or vehicle control (DMSO).[3][22]

  • Measure the kinase activity using a suitable detection method, such as radiometric assays ([³²P]-ATP) or luminescence-based assays (e.g., ADP-Glo).[20][22]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

  • Compare the IC50 values across the kinase panel to determine the selectivity profile of each compound.[21][22]

dot

Kinase_Assay_Workflow Start Prepare Compound Dilutions Incubate Incubate Kinase, Substrate, ATP & Compound Start->Incubate Measure Measure Kinase Activity Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Analyze Determine Selectivity Profile Calculate->Analyze

Caption: Workflow for a kinase inhibitor selectivity assay.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Preparation: Thaw cryopreserved liver microsomes (human, rat, etc.) on ice. Prepare an NADPH-regenerating system solution.[5][23]

  • Incubation: In a 96-well plate, pre-warm the microsome suspension and the NADPH-regenerating system to 37°C.

  • Add the test compound (typically at a final concentration of 1 µM) to the microsome suspension and initiate the metabolic reaction by adding the NADPH-regenerating system.[24][25]

  • Incubate the plate at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[26]

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[23][24]

Protocol 4: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to allow for differentiation into a confluent monolayer.[27][28]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the concentration of the test compound by LC-MS/MS.[29][30][31]

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to assess the potential for active efflux.[27][29]

Conclusion

The bioisosteric replacement of the benzofuran scaffold is a proven strategy for optimizing the pharmacological properties of drug candidates. By understanding the subtle yet significant differences between benzofuran and its common bioisosteres—indole, benzothiophene, indazole, and azabenzofuran—researchers can make more informed decisions in the design of novel therapeutics. The experimental data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of bioisosterism in their research endeavors. As with any drug design strategy, the ultimate success of a bioisosteric replacement is contingent upon rigorous experimental validation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride. As a specialized benzofuran derivative used in advanced research and drug development, its unique chemical properties demand a rigorous and informed approach to waste management. This document is designed to equip researchers, scientists, and laboratory managers with the necessary information to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Hazard Assessment & Characterization: Understanding the Risk Profile

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not always available, we can infer its risk profile by examining its core structure—the benzofuran ring—and related aminobenzofuran compounds.

The benzofuran moiety is classified as a flammable liquid and is suspected of causing cancer.[1][2] The addition of an amino group and its subsequent formation into a hydrochloride salt modifies its physical state (to a solid) but necessitates careful handling as an irritant and a substance requiring controlled disposal. All laboratory personnel must treat this compound as hazardous.[1]

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionRationale & Source
Carcinogenicity Suspected of causing cancer.Based on the classification of the parent benzofuran structure.[1][2]
Irritation Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Derived from data on similar compounds like 5-Amino-2,3-dihydrobenzofuran.[3]
Acute Toxicity May be harmful if swallowed.A general precaution for aminobenzofuran derivatives.[1]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Disposal into drains or sewer systems is strictly prohibited.[2][4]
Reactivity Incompatible with strong oxidizing agents and strong acids.Standard reactivity warning for this class of compounds.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all safety measures are in place. The immediate priority is to prevent exposure through inhalation, ingestion, or direct contact.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (nitrile is recommended) and a lab coat to prevent skin exposure.[3][5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.[1][3][5] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Workstation Setup: Ensure that eyewash stations and safety showers are close to the workstation location.[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1] In the United States, this falls under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Characterization and Segregation

The individual laboratory worker is responsible for ensuring proper disposal procedures are followed.[8] Based on its properties, this compound must be classified as a hazardous chemical waste.[9]

  • Action: Segregate this waste into a dedicated container for solid, non-halogenated organic hazardous waste .

  • Causality: Do not mix this waste with non-hazardous waste, as this will increase the total volume of hazardous material requiring specialized disposal.[10] Furthermore, do not mix with incompatible chemicals like strong oxidizing agents.[3]

Step 2: Containerization and Labeling

Proper containerization is crucial to prevent leaks and ensure safe handling by waste management personnel.

  • Action: Use a container that is chemically compatible with the acidic nature of the hydrochloride salt. The container must be in good condition, have a secure screw-top cap, and its exterior must be kept clean and free of contamination.[10]

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes:

    • The full, unabbreviated chemical name: "this compound"

    • The words "Hazardous Waste"

    • Relevant hazard warnings (e.g., "Irritant," "Potential Carcinogen")

    • The date accumulation started.

Step 3: On-Site Accumulation

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAA).[6][11]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. Keep the container closed at all times except when adding waste.

  • Regulatory Note: The SAA has volume limits (typically up to 55 gallons), and waste must be removed from the laboratory within specific timeframes (e.g., every twelve months for academic labs under Subpart K).[6][11]

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Approved Methods: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

Managing Spills & Decontamination

Accidental spills must be handled promptly and safely.

Small Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain and Collect: Avoid dust formation.[3][4] Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

Empty Container Decontamination: Empty chemical containers must be properly decontaminated before being discarded.[8]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, acetone).

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a designated "Non-halogenated Organic Liquid Waste" container.[8]

  • Dispose of Container: Once triple-rinsed, the container can typically be disposed of in regular laboratory glassware or plastic waste streams, though you must confirm this with your institutional policies.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound, ensuring a logical and compliant workflow.

DisposalWorkflow Disposal Workflow for Methyl 5-amino-1-benzofuran-2-carboxylate HCl start Identify Waste: Methyl 5-amino-1-benzofuran-2-carboxylate HCl assess_hazards Assess Hazards - Benzofuran Core (Potential Carcinogen) - Amino Group (Irritant) - HCl Salt (Acidic) start->assess_hazards ppe_check Action: Don Full PPE - Goggles, Lab Coat, Nitrile Gloves - Work in Fume Hood assess_hazards->ppe_check prohibited PROHIBITED: - DO NOT pour down drain - DO NOT mix with other waste - DO NOT discard in regular trash assess_hazards->prohibited waste_stream Select Waste Stream: Solid, Non-Halogenated Organic Hazardous Waste ppe_check->waste_stream containerize Containerize & Label - Compatible, sealed container - Full chemical name & hazards waste_stream->containerize store Store in Satellite Accumulation Area (SAA) containerize->store dispose Final Disposal: Arrange pickup by licensed hazardous waste contractor store->dispose end Disposal Complete (Compliant & Safe) dispose->end

Caption: Disposal workflow for Methyl 5-amino-1-benzofuran-2-carboxylate HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.